molecular formula HO- B078521 Hydroxide CAS No. 14337-01-0

Hydroxide

Cat. No.: B078521
CAS No.: 14337-01-0
M. Wt: 17.007 g/mol
InChI Key: XLYOFNOQVPJJNP-UHFFFAOYSA-M
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Description

Hydroxide (OH⁻) is a fundamental inorganic anion and a cornerstone reagent in scientific research and industrial processes. Its primary value lies in its potent basicity, functioning as a strong nucleophile and base in a wide array of chemical reactions. In synthetic chemistry, hydroxide is indispensable for saponification, the hydrolysis of esters to form carboxylates and alcohols, and for deprotonation reactions to generate enolates and other carbon nucleophiles. In biochemistry and molecular biology, hydroxide solutions, such as sodium hydroxide, are critical for pH adjustment of buffers and for denaturing biological macromolecules. A key research application is its use in alkaline lysis procedures for plasmid DNA extraction from bacterial cells, where it efficiently disrupts the cell wall and denatures chromosomal DNA and proteins. Furthermore, hydroxide compounds are essential in materials science for the synthesis of catalysts, the precipitation of metal hydroxides, and in the development of advanced batteries. This reagent is offered in high-purity forms, including pellets, solutions, and salts like NaOH, KOH, and LiOH, to ensure reproducibility and reliability in experimental outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14337-01-0

Molecular Formula

HO-

Molecular Weight

17.007 g/mol

IUPAC Name

hydroxide

InChI

InChI=1S/H2O/h1H2/p-1

InChI Key

XLYOFNOQVPJJNP-UHFFFAOYSA-M

SMILES

[OH-]

Canonical SMILES

[OH-]

Other CAS No.

14337-01-0
14280-30-9

physical_description

Solid

Synonyms

hydroxide
hydroxide ion
hydroxyl ion
OH-

Origin of Product

United States

Fundamental Principles and Research Trajectories of Hydroxide Chemistry

Theoretical Frameworks for Hydroxide Reactivity and Structure

Understanding the behavior of the hydroxide ion in aqueous solutions is a complex challenge that has been the subject of intense theoretical and computational research. The reactivity and structure of hydroxide are governed by the intricate network of hydrogen bonds it forms with surrounding water molecules.

Solvation Structure: The arrangement of water molecules around a hydroxide ion, known as its solvation shell, has been a long-standing topic of debate. nih.gov Early ab initio molecular dynamics (AIMD) simulations identified two primary solvation structures: a tetracoordinated (4CN) planar arrangement where the hydroxide oxygen accepts four hydrogen bonds, and a tricoordinated (3CN) structure where it accepts three. nih.gov More recent, advanced computational models and experimental data from neutron scattering have refined this picture, suggesting that the dominant structure is a stabilized, hypercoordinated, and non-planar geometry. nih.govacs.org

Research using classic molecular dynamics simulations with polarizable force fields has identified two common structural motifs. The most frequent, occurring about 57% of the time, involves the hydroxide's oxygen bonding with four water molecules while its own hydrogen bonds to another, creating a shape resembling a square-based pyramid. pnnl.gov A combined approach using high-resolution cryogenic experimental photoelectron spectroscopy and high-level quantum chemical computations on OH⁻(H₂O)ₙ clusters has provided unambiguous evidence that the gas-phase coordination number of hydroxide is four. nih.gov This four-coordinated structure is believed to be the key to understanding hydroxide's behavior in solution, with the transformation to a transient three-coordinated state being a critical step in its diffusion. nih.gov

Reactivity and Transport Mechanism: The anomalously high mobility of hydroxide ions in water is explained by a "structural diffusion" process, often referred to as the Grotthuss mechanism, where the charge defect (a "proton hole") effectively hops through the hydrogen-bond network. maine.eduidc-online.comspringernature.com The first interpretation of this phenomenon dates back to Theodor Grotthuss in 1805. springernature.com

However, detailed computational studies have revealed that the transport mechanism for hydroxide is not a simple mirror image of that for the hydronium ion (H₃O⁺). springernature.comlsbu.ac.uk Hydroxide diffuses more slowly than hydronium because its stabilized, hypercoordinated solvation structure creates a less favorable environment for the correlated proton transfers required for rapid diffusion. nih.gov The process is thought to involve a presolvation step, where the stable four-coordinated hydroxide transforms into a less stable, three-coordinated species, enabling a proton from a neighboring water molecule to transfer. maine.eduresearchgate.net This transfer may proceed through transient intermediates such as the H₃O₂⁻ complex. researchgate.net The limiting factor for mobility is often the reorientation of water molecules and the breaking of outer-shell hydrogen bonds. idc-online.com

Historical Context and Contemporary Significance in Chemical Sciences

The term "hydroxide" was introduced in 1830, derived from the French hydroxide. etymonline.com While the concept of bases and alkalies is ancient, the large-scale industrial production of specific hydroxides is a more modern development.

Historical Milestones: The production of sodium hydroxide (NaOH), a key industrial chemical, began on a large scale in the mid-19th century using the lime causticization method, which reacted soda ash with slaked lime. guidechem.com A major breakthrough occurred in the 1880s with the independent development of the electrolytic chloralkali process by Hamilton Castner and Karl Kellner. guidechem.com This process, which electrolyzes brine (a solution of sodium chloride) to produce sodium hydroxide, chlorine, and hydrogen, gradually supplanted the older method and remains the primary manufacturing technique today. guidechem.comalliancechemical.com Historically, the nucleophilic character of metal-coordinated hydroxides also played a significant role in the evolution of coordination chemistry. researchgate.net

Contemporary Significance: Hydroxides are of immense importance in modern chemical science and industry. Sodium hydroxide, also known as caustic soda or lye, is a top-ten commodity chemical, with worldwide production in the tens of millions of tonnes annually. wikipedia.orgalliancechemical.comwikipedia.org Its applications are vast and varied:

Manufacturing: It is essential in the production of pulp and paper, textiles, soaps, detergents, and numerous other chemicals. alliancechemical.comlongdom.orgnumberanalytics.comvirginia.gov

Metallurgy: The Bayer process, the principal method for refining bauxite (B576324) ore into alumina (B75360) (aluminum oxide), relies on sodium hydroxide to dissolve the amphoteric alumina. alliancechemical.comwikipedia.org

Synthesis and Catalysis: In organic chemistry, the hydroxide ion and covalently bound hydroxy groups are effective nucleophiles and can act as base catalysts in reactions like aldol (B89426) condensations and the hydrolysis of esters. wikipedia.orgnumberanalytics.combyjus.com

Analytical Chemistry: The varying solubilities of different metal hydroxides at specific pH levels allow for their selective precipitation, which is a classic method for separating and identifying metal ions. numberanalytics.com

The hydroxides of alkali metals (like NaOH and KOH) are strong bases, while those of alkaline earth metals (like Ca(OH)₂) are also strong but typically less soluble. britannica.com Many other metal hydroxides are sparingly soluble but are crucial reagents and intermediates. britannica.com

Interdisciplinary Research Frontiers involving Hydroxide Species

Research into hydroxide chemistry extends far beyond traditional chemical disciplines, intersecting with environmental science, materials science, and biochemistry to address modern challenges.

Environmental Science: Metallic hydroxides are vital in environmental protection and remediation. longdom.org

Water Treatment: Aluminum hydroxide and iron(III) hydroxide are widely used as flocculants in water purification to aggregate and remove suspended particles and other contaminants. longdom.org Sodium hydroxide is used to regulate the pH of water supplies, making the water less corrosive to pipes (B44673) and reducing the leaching of toxic metals like lead and copper. wikipedia.orgyoutube.com

Soil Remediation: Compounds like calcium hydroxide and iron hydroxide are used to neutralize acidic soils and immobilize heavy metal contaminants. longdom.orgnumberanalytics.com

Carbon Capture: Researchers are investigating the use of metallic hydroxides, particularly calcium hydroxide, to capture and store carbon dioxide from industrial emissions, offering a potential pathway to mitigate greenhouse gas emissions. longdom.orgnumberanalytics.com

Materials Science: A significant frontier for hydroxide research is in the development of advanced materials for energy applications.

Anion-Exchange Membranes (AEMs): AEMs are critical components in technologies like fuel cells and water electrolyzers for green hydrogen production. arxiv.org A major research challenge is overcoming the relatively low conductivity of hydroxide ions within these membranes. arxiv.orgacs.org Computational simulations are being used to understand the transport mechanisms at a molecular level to design more efficient AEM materials. arxiv.orgarxiv.org

Materials Synthesis: Metal hydroxides often serve as precursors in the synthesis of metal oxides, which are important materials in catalysis and electronics. numberanalytics.com The hydroxyl ion itself can play a crucial role in controlling the purity and properties of nanocomposites during synthesis. mdpi.com

Biochemistry and Green Chemistry:

Biochemistry: The hydroxide ion is central to acid-base chemistry in living organisms. iitk.ac.infiveable.me The precise regulation of hydroxide concentration is essential for maintaining the body's pH balance, which is critical for proper enzyme function and metabolic processes. iitk.ac.infiveable.me Furthermore, metal-coordinated hydroxide units act as the key nucleophilic species in the active sites of numerous hydrolytic metalloenzymes. researchgate.net

Green Chemistry: As sustainability becomes a greater focus, there is growing interest in developing "green" production methods for sodium hydroxide that have a lower carbon footprint and environmental impact than the conventional Chlor-Alkali process. usfq.edu.ec Alternative technologies being explored include advanced causticization processes, bipolar membrane electrodialysis, and sustainable desalination techniques. usfq.edu.ecoup.com

Advanced Methodologies for Hydroxide Compound Synthesis

Controlled Precipitation Techniques

Controlled precipitation is a cornerstone of hydroxide synthesis, allowing for the formation of solid materials from a supersaturated solution. The key to this technique is the careful manipulation of reaction conditions to influence nucleation and growth processes, thereby determining the characteristics of the final product.

Coprecipitation Strategies for Layered Materials

Coprecipitation is a widely employed method for the synthesis of layered double hydroxides (LDHs), which are a class of materials with a brucite-like structure. mdpi.com This technique involves the simultaneous precipitation of two or more metal cations from a solution upon the addition of a base. nih.gov The process can be broadly categorized into two main approaches: coprecipitation at a constant pH and coprecipitation at a variable pH. scielo.br

The constant-pH method is often preferred as it can minimize the formation of undesirable metal hydroxide phases. nih.gov This approach typically involves the slow addition of a solution containing the metal salts to a basic solution while maintaining a specific pH. The choice of the M(II) and M(III) cations, their molar ratio, and the intercalated anion are critical parameters that can be varied to tailor the properties of the resulting LDH. nih.gov For instance, the synthesis of CoAl-LDH with a nitrate intercalating ion has been shown to produce materials with a complete hexagonal shape and high crystallinity under specific conditions (Co:Al:urea = 3:1:10, 90 °C, and 48 h). mdpi.com

Conversely, the variable-pH method, also known as the high supersaturation method, involves adding an alkaline solution to the metal salt solution, causing the pH to rise and induce precipitation. nih.gov While simpler to perform, this method may offer less control over the final product's phase purity and morphology compared to the constant-pH approach. scielo.br Research has shown that materials prepared at a constant pH tend to exhibit higher crystallinity, smaller particle size, and higher specific surface area. scielo.br

The table below summarizes the key differences between the two main coprecipitation strategies.

FeatureCoprecipitation at Constant pH (Low Supersaturation)Coprecipitation at Variable pH (High Supersaturation)
Procedure A solution of metal cations is added to an alkaline solution at a fixed pH. nih.govAn alkaline solution is added to a solution of metal cations, causing a gradual increase in pH. nih.gov
Control Offers better control over the formation of pure LDH phases. nih.govMay lead to the formation of separate metal hydroxide phases. scielo.br
Crystallinity Generally results in higher crystallinity. scielo.brOften produces materials with lower crystallinity. mdpi.com
Particle Size Typically yields smaller, more uniform particles. scielo.brCan result in a broader particle size distribution.

Chemical Precipitation of Specific Metal Hydroxides

Chemical precipitation is a fundamental and widely used technique for the removal of dissolved metal ions from aqueous solutions by converting them into insoluble solid hydroxides. waterspecialists.bizasterionstc.com This process is typically achieved by adding a precipitating agent, most commonly an alkali such as calcium hydroxide (lime) or sodium hydroxide (caustic), to raise the pH of the solution. waterspecialists.bizdeu.edu.tr

A critical factor in hydroxide precipitation is the pH, as each metal has a specific pH at which its hydroxide form reaches minimum solubility. waterspecialists.bizasterionstc.com For example, the optimal pH for the precipitation of chromium hydroxide is around 7.5, while for cadmium hydroxide, it is approximately 11.0. waterspecialists.biz It is important to note that many metal hydroxides are amphoteric, meaning they can redissolve at very high or very low pH values. waterspecialists.biz This characteristic necessitates precise pH control, especially when dealing with mixtures of different metals, as the optimal pH for one metal might lead to the solubilization of another. waterspecialists.biz

The effectiveness of hydroxide precipitation depends on several factors, including the solubility product constant (Ksp) of the metal hydroxide and the presence of complexing or chelating agents that can inhibit precipitation. deu.edu.tr

The following table provides the optimal pH ranges for the precipitation of various common metal hydroxides.

Metal IonOptimal pH for Precipitation
Chromium (Cr³⁺)~7.5 waterspecialists.biz
Copper (Cu²⁺)>8 netsolwater.com
Cadmium (Cd²⁺)~11.0 waterspecialists.biz
Zinc (Zn²⁺)~9.0 - 10.5
Nickel (Ni²⁺)~9.5 - 10.5
Iron (Fe³⁺)~7.0 - 9.0
Lead (Pb²⁺)~9.0 - 10.0

Sol-Gel and Sol-Hydrothermal Synthesis Approaches

The sol-gel process is a versatile wet-chemical technique used for fabricating glassy and ceramic materials, including metal hydroxides. wikipedia.org It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. wikipedia.org The process typically starts with metal alkoxide or metal salt precursors that undergo hydrolysis and condensation reactions to form a three-dimensional network. wikipedia.orgmdpi.com

A key advantage of the sol-gel method is the ability to achieve a high degree of chemical homogeneity at the molecular level. mdpi.com This method allows for the synthesis of materials with high purity and controlled stoichiometry. mdpi.com The properties of the final material, such as porosity and surface area, can be tailored by controlling various synthesis parameters, including the type of precursor, the water-to-precursor ratio, the pH of the solution, and the drying conditions. mdpi.com For instance, sol-gel synthesis of Mg-Al layered double hydroxides has been demonstrated, resulting in thin films with high crystallinity. mdpi.com

When combined with a hydrothermal treatment, the process is known as a sol-hydrothermal method. This approach leverages the benefits of both techniques, using the sol-gel method to create a precursor gel which is then subjected to high temperatures and pressures in an aqueous environment. This subsequent hydrothermal step can promote crystallization and the formation of well-defined nanostructures.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in a closed system (autoclave) to carry out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions. nih.govwikipedia.org These techniques are particularly effective for synthesizing crystalline materials that are insoluble under normal conditions. nih.gov

The unique properties of the solvent under these supercritical or near-supercritical conditions, such as lower viscosity and higher diffusivity, facilitate the dissolution of reactants and the crystallization of products. nih.gov The hydrothermal synthesis of metal oxides, for example, often proceeds through the hydrolysis of metal salts to form metal hydroxides, which then dehydrate to form the oxide. nih.gov

A significant advantage of these methods is the ability to control the size, shape, and crystallinity of the resulting particles by adjusting parameters like temperature, pressure, reaction time, and the type of solvent. nih.govresearchgate.net For instance, hydrothermal synthesis has been used to create various metal oxide and hydroxide nanoarrays, including one-dimensional nanorods and two-dimensional nanowalls. researchgate.net

Solvothermal synthesis, which utilizes organic solvents, can lead to products with different characteristics compared to those produced via the hydrothermal route. nih.govresearchgate.net The choice of solvent can influence the morphology and phase of the synthesized hydroxide. For example, a solvothermal treatment using ethylene glycol has been successfully used to synthesize 2D layered high-entropy transition metal hydroxides. nih.gov

Electrochemical Deposition and Precipitation Methods

Electrochemical methods offer an alternative route for the synthesis of hydroxide compounds, providing precise control over the deposition process. These techniques involve the use of an electric current to induce chemical reactions at an electrode surface, leading to the formation and deposition of a solid material.

Electrochemical deposition can be used to create thin films and coatings of metal hydroxides on conductive substrates. acs.org The thickness and morphology of the deposited layer can be controlled by manipulating parameters such as current density, deposition time, and the composition of the electrolyte solution. researchgate.net One common mechanism involves the cathodic electrodeposition where the local pH at the cathode increases due to the reduction of water or other species, leading to the precipitation of metal hydroxides from the metal ions present in the electrolyte. researchgate.net

Electrochemical precipitation is a related technique where the generation of hydroxide ions at an electrode is used to precipitate metal hydroxides throughout the bulk solution. acs.org This method has been explored for applications such as water softening, where the electrochemical generation of hydroxide raises the pH and induces the precipitation of calcium carbonate and magnesium hydroxide. acs.org An advantage of this approach is the on-site production of the precipitating agent (hydroxide ions), which can reduce the need for chemical addition and minimize waste sludge. acs.org

Urea Hydrolysis Mediated Synthesis

Urea hydrolysis is a homogeneous precipitation method that offers excellent control over the formation of hydroxide compounds, particularly layered double hydroxides. nih.gov In this method, the slow decomposition of urea in an aqueous solution at elevated temperatures (typically around 90-100 °C) provides a gradual and uniform release of hydroxide and carbonate ions. nih.govrsc.org

The hydrolysis of urea proceeds in a stepwise manner, ultimately producing ammonia and carbon dioxide, which in turn generate hydroxide and carbonate ions in the solution. rsc.orgnih.gov This slow and controlled increase in pH and carbonate concentration ensures a homogeneous precipitation process, leading to the formation of highly crystalline and well-formed particles. nih.gov

The synthesis of CoAl layered double hydroxides via urea hydrolysis has been shown to be scalable, although challenges in heat transfer can affect the final particle size and shape at larger volumes. nih.gov The concentration of the metal salts and urea are key parameters that can be adjusted to control the morphology of the resulting LDH. nih.gov This method is advantageous for producing materials with a uniform particle size distribution and high crystallinity. nih.gov

The ammonia and carbon dioxide then react with water to produce hydroxide and carbonate ions: NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻

Ion Exchange and Reconstruction Methods for Layered Hydroxides

Layered double hydroxides (LDHs) are distinguished by their unique layered structure, which makes them ideal for ion exchange processes. The general chemical formula for LDHs is [M(II)1-xM(III)x(OH)2]x+[An-]x/n·mH2O, where M(II) and M(III) represent divalent and trivalent metal cations, respectively, and An- is an interlayer anion. This structure allows for the intercalation of various anionic species, making LDHs versatile materials in fields like drug delivery and catalysis.

The ion exchange capability of LDHs is a primary mechanism for loading functional molecules and drugs into their structure. Negatively charged species can be incorporated into the interlayer spaces by exchanging with the existing anions, such as nitrates or carbonates. This process is driven by electrostatic interactions, where the positively charged hydroxide layers attract and bind negatively charged guest anions.

A novel anion exchange method has been developed that facilitates the rapid and efficient intercalation of a wide range of organic and inorganic anions into LDHs. This technique involves the formation of a salt between dodecylsulfate anions and a cationic surfactant, which is then extracted into an organic phase. This process allows for the subsequent exchange with other anions, demonstrating the versatility of ion exchange in modifying the properties of LDHs.

The "memory effect" is another reconstruction method related to ion exchange. It involves the calcination of the LDH at moderate temperatures to form a mixed metal oxide, followed by rehydration in a solution containing the desired guest anion. Upon rehydration, the layered structure is reformed, trapping the new anion in the interlayer space.

Advanced techniques such as exfoliation-reorganization have also been employed to create LDH-based composites with tailored structures and functions, further expanding their range of applications.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis is an environmentally friendly and efficient method for producing hydroxide compounds, particularly layered double hydroxides. This technique utilizes mechanical energy, such as grinding or milling, to induce chemical reactions and structural changes. It often minimizes the need for solvents and can proceed at lower temperatures than traditional methods, aligning with the principles of green chemistry.

This approach can be performed through dry or wet grinding, and may be followed by an aging step to improve the crystallinity of the product. In some cases, mechanochemical synthesis can produce LDHs without the need for excess alkali, which is often required in conventional co-precipitation methods. mdpi.com

One of the significant advantages of mechanochemical synthesis is its ability to produce high-entropy layered double hydroxides. For instance, a high-entropy hexacationic LDH, MgCoNi/AlFeY, has been successfully synthesized using this method. mdpi.com The process involved the mechanical activation of metal salts followed by the addition of sodium hydroxide, washing, and drying, completely omitting the aging stage. mdpi.com

Research has also demonstrated the one-step wet mechanochemical synthesis of various LDHs, including Mg-Al, Ca-Al, Zn-Al, and Cu-Al, from oxides, hydroxides, and basic carbonates. mdpi.com This method offers a promising route for the commercial up-scaling of LDH production due to its potential for continuous processing and the elimination of environmentally harmful salt effluent. mdpi.com

Precursor MaterialsSynthesized LDHSynthesis MethodKey Finding
Metal Salts (Mg, Co, Ni, Al, Fe, Y)MgCoNi/AlFeYMechanochemical activationSuccessful synthesis of a high-entropy hexacationic LDH without an aging step. mdpi.com
Oxides, Hydroxides, Basic CarbonatesMg-Al, Ca-Al, Zn-Al, Cu-Al LDHsOne-step wet mechanochemical routeA "green" synthesis method that eliminates salt effluent and has potential for commercial scaling. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method for producing hydroxide and oxyhydroxide compounds. This technique utilizes microwave radiation to heat the reaction mixture internally and uniformly, which can significantly reduce reaction times from hours or days to minutes. The homogeneous heating minimizes thermal gradients, leading to reliable nucleation and the formation of nanomaterials with a uniform size distribution. researchgate.net

This method is considered a "green" chemistry approach due to its efficiency and reduced energy consumption. It has been successfully employed to synthesize a variety of hydroxide-containing materials. For example, iron(III) oxyhydroxide and iron(III) oxide nanoparticles have been synthesized from iron(III) chloride and sodium hydroxide at various temperatures using pulsed microwaves. nih.gov The resulting crystal structure was found to be dependent on the synthesis temperature. nih.gov

Another application is the synthesis of a Zn-Al-layered double hydroxide-sodium dodecyl sulfate nanocomposite. The microwave-assisted method produced a well-crystallized nanocomposite in 1 to 2 hours, a significant reduction from the approximately 3 days required by conventional methods. researchgate.net

The synthesis of hydroxyapatite flakes via a microwave-assisted hydrothermal method has also been reported. mdpi.com This process involved reacting calcium nitrate and glutamic acid with potassium phosphate and potassium hydroxide under microwave irradiation. mdpi.com

Synthesized CompoundPrecursorsKey Features of Method
Iron(III) Oxyhydroxide/OxideIron(III) chloride, Sodium hydroxideTemperature-dependent phase synthesis, controlled nanoparticle growth. nih.gov
Zn-Al-SDS NanocompositeZinc and Aluminum salts, Sodium dodecyl sulfateRapid synthesis (1-2 hours vs. 3 days), improved crystallinity. researchgate.net
Hydroxyapatite FlakesCalcium nitrate, Glutamic acid, Potassium phosphate, Potassium hydroxideMicrowave-assisted hydrothermal synthesis. mdpi.com

Sonochemical and Other Energy-Assisted Synthesis Methods

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. wikipedia.org This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K), pressures (over 1000 atm), and cooling rates, which can drive chemical reactions and form unique nanostructured materials. wikipedia.org

This method has been successfully applied to the synthesis of various hydroxide compounds. For instance, α-cobalt(II) hydroxide with a needle-like morphology has been synthesized using ultrasound radiation. researchgate.net Similarly, nanosized α-nickel hydroxide has been produced through a sonochemical method, which was noted as a simple and convenient approach. researchgate.net The sonochemical synthesis of hydroxyapatite from phosphoric acid and calcium hydroxide has also been demonstrated, with the reaction being promoted more effectively than by conventional heating. nih.gov

Beyond sonochemistry, other energy-assisted methods are also being explored. Plasma synthesis, for example, uses the energy of plasma to create reactive species that can oxidize precursors to form the desired products. High-entropy layered-double hydroxide precursors have been treated with oxygen plasma to synthesize high-entropy nanosheets with a high concentration of oxygen vacancies. acs.org

These energy-assisted methods offer pathways to novel materials with unique properties that may not be accessible through traditional synthesis routes.

Synthesis MethodEnergy SourceExample Synthesized CompoundKey Principle
SonochemicalHigh-intensity ultrasoundα-cobalt(II) hydroxide, α-nickel hydroxide, HydroxyapatiteAcoustic cavitation creating localized hot spots. wikipedia.orgresearchgate.netnih.gov
Plasma SynthesisOxygen PlasmaHigh-entropy nanosheetsGeneration of reactive oxygen species to oxidize precursors. acs.org

Composite-Hydroxide-Mediated (CHM) Approaches

The Composite-Hydroxide-Mediated (CHM) method is a versatile and cost-effective approach for synthesizing a wide array of nanostructures, including hydroxides. This technique employs molten composite hydroxides, typically eutectic mixtures of sodium hydroxide and potassium hydroxide, as a solvent for chemical reactions at relatively low temperatures (around 200°C) and ambient pressure. rsc.org

A key advantage of the CHM approach is its simplicity and the ability to produce crystalline, single-phase powders with few impurities and in shorter reaction times compared to conventional solid-state reactions. rsc.org The synthesis of hydroxides via this method is straightforward, often only requiring a metallic salt to react with the molten hydroxide mixture. rsc.org

Several hydroxide nanostructures have been successfully synthesized using the CHM approach. These include lanthanum hydroxide (La(OH)3) nanobelts, cadmium hydroxide (Cd(OH)2) and dysprosium hydroxide (Dy(OH)3) nanoflakes, and magnesium hydroxide (Mg(OH)2) nanolamellae. rsc.org The morphology and size of the resulting nanostructures can be influenced by factors such as the reaction time. rsc.org

The CHM method is not limited to simple hydroxides and has been extended to the synthesis of complex oxides, sulfides, selenides, tellurides, fluorides, and metals. rsc.org This demonstrates the broad applicability of this low-temperature, environmentally friendly synthesis strategy.

Synthesized HydroxideMorphologyPrecursor
Lanthanum Hydroxide (La(OH)3)NanobeltsLanthanum salt
Cadmium Hydroxide (Cd(OH)2)NanoflakesCadmium salt
Dysprosium Hydroxide (Dy(OH)3)NanoflakesDysprosium salt
Magnesium Hydroxide (Mg(OH)2)NanolamellaeMagnesium salt

Elucidation of Reaction Mechanisms and Chemical Kinetics in Hydroxide Systems

Fundamental Ion-Molecule Reaction Dynamics

The reactivity of the hydroxide ion is largely defined by its interactions with other molecules, particularly through proton and electron transfer events. These fundamental processes are the building blocks of more complex chemical transformations.

The anomalously high mobility of hydroxide ions in aqueous solutions, surpassed only by the proton, is a long-recognized phenomenon explained by a process of "structural diffusion" rather than simple hydrodynamic movement. nih.govresearchgate.net This is facilitated by the Grotthuss mechanism, a proton-hopping process that occurs along hydrogen-bonded networks of water molecules, often referred to as "water wires," in both bulk and confined environments. nih.gov

In this mechanism, a proton is transferred from a neighboring water molecule to a hydroxide ion. This event is not a simple transfer but is strongly influenced by fluctuations in the hydrogen-bond network of the surrounding water molecules. researchgate.netnih.gov The dynamics involve the interconversion between different hydration complexes, with the migration of the OH⁻ ion effectively occurring through a series of proton association and dissociation events. nih.gov

Research into these mechanisms distinguishes between different environments:

Dilute Aqueous Solutions : In dilute solutions, proton transfer is facilitated by "presolvation," where thermal fluctuations alter the hydrogen-bond environment around the receiving hydroxide ion to resemble that of a neutral water molecule, thus lowering the energy barrier for the transfer. acs.org

Concentrated Aqueous Solutions : At high concentrations, the role of counterions becomes significant, and the specific mechanisms of proton transfer can change. The dynamics become more complex as the structure of the water network is disrupted. acs.org

Confined Environments : Within environments like nanochannels or biological ion channels, the proton transfer mechanism is sensitive to the local environment and the geometry of the "water wires," leading to different rates and dynamics compared to bulk solution. acs.org

The mobility of the hydroxide ion, while high, is less than that of the proton. At room temperature, its mobility is approximately 57% that of a proton, which is still significantly higher than other anions of similar size. nih.gov

Table 1: Comparative Ionic Mobility in Aqueous Solution at Room Temperature nih.gov
IonMobility Relative to H⁺ (%)Mobility Relative to OH⁻ (%)
Proton (H⁺)100175
Hydroxide (OH⁻)57100
Bromide (Br⁻)2239

Hydroxide can participate in or influence electron transfer (ET) reactions through several pathways. These can be broadly categorized as outer-sphere and inner-sphere mechanisms. sapub.org

Outer-Sphere Electron Transfer : In this mechanism, the hydroxide ion does not directly enter the coordination shell of the reacting metal ion. The electron transfer occurs with the primary hydration shells of the reactants remaining intact. sapub.org

Inner-Sphere Electron Transfer : This pathway involves the hydroxide ion acting as a ligand, entering the coordination sphere of a metal ion before the electron transfer event occurs. sapub.org This is common in the oxidation of substrates by metal ions that readily form complexes with -OH groups. sapub.org

In addition to these classical pathways, more specific mechanisms involving hydroxide or related species have been identified. For example, the hydroxyl radical (•OH), which can be formed from hydroxide, is known to initiate single-electron transfer (SET) in the degradation of organic compounds. rsc.org This process involves the hydroxyl radical abstracting an electron to form a radical cation, which then undergoes further reactions. rsc.org Another pathway is the hydroxyl radical coupled electron transfer (HRC-ET), which has been proposed in the mechanism of certain enzymes. nih.gov

Hydroxide Participation in Complex Reaction Networks

Beyond fundamental transfers, hydroxide ions are key players in more complex systems, including surface catalysis and a wide range of organic and inorganic transformations.

Adsorbed hydroxide (OHₐd) plays a crucial role in the kinetics of surface reactions, particularly in electrocatalysis. While its importance in alkaline media is well-established, recent studies have shown its significant impact in acidic conditions as well. sciety.org On certain metal surfaces like Ruthenium, Palladium, and Rhodium, a stable layer of OHₐd can be anchored, which significantly promotes the kinetics of the hydrogen oxidation reaction (HOR). sciety.org

Table 2: Impact of Adsorbed Hydroxide on Hydrogen Oxidation Reaction (HOR) Mass Activity sciety.orgnih.gov
Catalyst SystemConditionMass Activity Enhancement Factor
Ru-RuOₓ(OH)ᵧAcidic HOR~41-fold (compared to Ru/C)
Ni₃C-NiAlkaline HOR~19-fold (compared to Ni)
Ni₃C-NiAlkaline HOR~21-fold (compared to Ni₃C)

Hydroxide is a powerful nucleophile and base, enabling a vast range of chemical transformations.

Organic Transformations : In organic chemistry, hydroxide is a common reagent for hydrolysis reactions, such as the saponification of esters into carboxylates and alcohols. It also plays a key role in condensation reactions and as a catalyst in nitrile hydration. For instance, a Cobalt(II)-hydroxide complex can catalyze the hydration of acetonitrile to acetamide. acs.org In prebiotic chemistry scenarios like the Miller-Urey experiment, hydroxide is involved in the formation of key organic building blocks such as formaldehyde from methane. wikipedia.org

Inorganic Transformations : In inorganic and materials chemistry, hydroxide is fundamental. Metal hydroxides are common precursors for the synthesis of oxides, and layered double hydroxides are investigated for their catalytic and polymerization potential. wikipedia.org Organic-inorganic hybrid metal hydroxide salts can be used as precursors to synthesize a variety of other inorganic compounds, such as metal sulfides (e.g., Ni₉S₈), through simple heat treatment. acs.org Furthermore, hydroxides like sodium hydroxide and ammonium hydroxide are used in the synthesis of zeolites, where they help to partially dissolve silicon or aluminum from the crystal lattice to create hierarchical pore structures. mdpi.com

Kinetic Modeling and Rate Constant Determination

The study of how quickly a reaction proceeds is known as chemical kinetics. For reactions involving hydroxide, the rate is typically described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants and a proportionality constant known as the rate constant (k). libretexts.orguobabylon.edu.iq

The general form of a rate law for a reaction between a substrate (A) and hydroxide (OH⁻) is: Rate = k [A]ᵐ [OH⁻]ⁿ

Here, k is the rate constant, and the exponents m and n are the reaction orders with respect to each reactant. libretexts.orgyoutube.com These orders must be determined experimentally and indicate the degree to which the reaction rate depends on the concentration of each species. libretexts.org

A common experimental technique is to use a large excess of one reactant, for example, hydroxide. In this case, the concentration of hydroxide remains virtually constant throughout the reaction. youtube.com This allows its concentration term to be combined with the true rate constant (k) to define an observed or pseudo-rate constant (kₒᵦₛ). youtube.com

The value of the rate constant is highly dependent on temperature. This relationship is described by the Arrhenius equation, which relates k to the activation energy (Eₐ) of the reaction and the absolute temperature (T). uobabylon.edu.iqyoutube.com By measuring the rate constant at different temperatures, the activation energy—the minimum energy required for a reaction to occur—can be determined. youtube.com

Table 3: Examples of Experimentally Determined Rate Constants for Hydroxide Reactions
ReactionConditionsRate Law FormApproximate Rate Constant (k)
Hydrolysis of Ethyl Acetate with Sodium Hydroxide27°CRate = k[Ethyl Acetate][NaOH]0.003 min⁻¹cm⁻³ internationaljournalssrg.org
t-butyl bromide with water (solvolysis)25°CRate = k[t-butyl bromide]5.15 × 10⁻⁴ s⁻¹ libretexts.org

Microkinetic Modeling of Hydroxide-Involving Processes

Microkinetic modeling is a powerful analytical tool for understanding complex reaction networks at a fundamental level by focusing on individual elementary steps. researchgate.netmpg.de This approach is instrumental in designing and optimizing chemical processes by analyzing reaction pathways on catalyst surfaces. researchgate.net In systems involving hydroxide, microkinetic models connect atomistic-scale energetic information, often derived from density functional theory (DFT), with macroscopic reaction kinetics, providing insights into reaction rates, selectivity, and the roles of various surface intermediates. rsc.org

A key principle of microkinetic analysis is the use of kinetic parameters that have a clear physical meaning and can be estimated either theoretically or experimentally. mpg.de The models are constructed without prior assumptions about which steps are rate-determining or which surface intermediates are most abundant, allowing for a more rigorous analysis of the reaction chemistry. rsc.org

A practical application of this is seen in the direct synthesis of hydrogen peroxide (H₂O₂) over Palladium (Pd) nanoparticles. In this process, the formation and conversion of the hydroxide radical (OH) is a critical component of the reaction network. acs.org Microkinetic modeling has been used to describe the mechanism, which includes several elementary steps for the formation of OH. acs.org

The primary channels for OH* formation in this system are:

Channel 1 : Involves the dissociation of adsorbed oxygen (O) and its subsequent reaction with adsorbed hydrogen (H). acs.org

Channel 2 : Proceeds through the formation of a hydroperoxyl intermediate (OOH), which then decomposes into O and OH*. acs.org

Channel 3 : Involves the hydrogenation of OOH* to H₂O₂ followed by the dissociation of H₂O₂ into two OH* species. acs.org

Similarly, the conversion of OH* to water (H₂O), a key side reaction, occurs through two primary elementary steps:

OH* + H* → H₂O + 2*

OH* + OH* → H₂O + O* + *

The table below summarizes the elementary steps involved in the formation of the hydroxide intermediate during the synthesis of H₂O₂ on a Palladium catalyst. acs.org

Reaction ChannelStep 1Step 2Step 3Step 4
Channel (i) H₂ + 2* → 2HO₂ + 2 → 2OO + H* → OH* +
Channel (ii) H₂ + 2 → 2HO₂ + * → O₂O₂* + H* → OOH* + OOH + * → O* + OH
Channel (iii) H₂ + 2 → 2HO₂ + * → O₂O₂* + H* → OOH* + OOH + H* → H₂O₂ + 2*

Note: The asterisk () denotes an active site on the catalyst surface.*

By analyzing such models, researchers can understand how factors like catalyst particle size and surface coverage affect reaction pathways and efficiency. acs.org For instance, the model for H₂O₂ synthesis revealed that the conversion of two OH* species to water is accelerated by an increase in OH* coverage. acs.org

Computational Approaches for Reaction Rate Prediction

Computational chemistry provides essential tools for predicting the reaction rates in systems involving hydroxide, often circumventing the need for extensive laboratory investigations. nih.gov These methods are particularly valuable for understanding reaction pathways and product formation based on thermodynamic and kinetic principles. nih.govresearchgate.net

Density Functional Theory (DFT) is a prominent theory-based approach used to model reaction pathways. nih.gov DFT calculations can be used to determine the energetics of a reaction, including the stability of intermediates and the energy barriers of transition states. nih.gov For example, in modeling the chlorination of certain organic compounds, DFT has been used to probe the role of hydroxide as a base or nucleophile compared to water, providing insights into the most probable reaction mechanisms. nih.gov Similarly, DFT inputs are crucial for building robust microkinetic models by providing data on activation barriers and species enthalpies. rsc.org

Machine Learning (ML) has emerged as a revolutionary approach in computational chemistry, capable of predicting thermodynamic and kinetic properties with significantly reduced computational cost compared to traditional quantum chemistry methods. researchgate.net ML algorithms, such as Feedforward Neural Networks (FNN) and eXtreme Gradient Boosting (XGB), can be trained on large datasets of known reaction rates to predict rates for new reactions. researchgate.net These models can use various molecular representations, like molecular fingerprints, as descriptors to forecast reaction rate constants. researchgate.net A Gaussian Process (GP) machine learning approach has been successfully used to calculate the temperature dependence of the thermal rate constant for the reaction of chlorine with methane, demonstrating better accuracy than traditional Transition State Theory (TST). arxiv.org

The table below compares the prediction accuracy of different computational methods for reaction rates, highlighting the improvements offered by machine learning. arxiv.org

MethodAverage Prediction Accuracy (% of accurate answer)Notes
Transition State Theory (TST)330%Does not account for quantum tunneling or recrossing effects.
Eckart Corrected TST (ECK)110%Includes a correction for quantum tunneling.
Gaussian Process (GP) Machine Learning80%Trained on a dataset of ~40 reaction/potential surface combinations. Captures both tunneling and recrossing effects.

The integration of computational fluid dynamics (CFD) with population balance equations (PBE) is another powerful computational tool, used specifically to model precipitation processes, such as the formation of Magnesium Hydroxide (Mg(OH)₂). acs.org This approach accounts for fluid dynamics, nucleation, molecular growth, and aggregation to design and optimize industrial precipitation processes. acs.org

Experimental Techniques for Reaction Kinetics Monitoring

Monitoring the kinetics of reactions involving hydroxide requires precise experimental techniques that can measure changes in the concentration of reactants or products over time. libretexts.orgpressbooks.pub The choice of method depends on the specific properties of the substances involved in the reaction. solubilityofthings.com

Titration is a classical and widely used method for monitoring reactions that consume or produce hydroxide ions. libretexts.orgpressbooks.pub For instance, in the reaction between bromoethane and sodium hydroxide, samples can be taken at regular intervals and titrated with a standard acid, such as hydrochloric acid, to determine the remaining concentration of sodium hydroxide. libretexts.orgpressbooks.pub To prevent the reaction from continuing during the measurement, the reaction can be slowed by dilution in cold water or stopped completely by adding the sample to a known excess of acid, a technique known as "quenching" or "back titration". libretexts.orgpressbooks.pub

Spectrophotometry is an optical method that measures the change in light absorbance of a solution. solubilityofthings.comntu.edu.sg If a reactant or product in a hydroxide-involving reaction is colored (or can be made to react to produce a colored substance), its concentration can be tracked by recording the absorbance at a specific wavelength over time. solubilityofthings.comntu.edu.sg

Conductometry is effective for ionic reactions. It involves measuring the electrical conductivity of the solution, which changes as the concentration of ions, such as OH⁻, changes. acs.orgsolubilityofthings.com This technique has been used to study the primary nucleation and growth rates during the precipitation of hydroxides like Mg(OH)₂. acs.org

pH Measurement is a straightforward technique for reactions that involve a change in the concentration of hydrogen or hydroxide ions. solubilityofthings.comlibretexts.org A pH meter can continuously record the pH of the solution, providing a direct measure of the reaction's progress. solubilityofthings.comlibretexts.org

For very fast reactions, specialized techniques are required:

Stopped-flow and Quenched-flow Methods : These techniques allow for the rapid mixing of reactants and can be used to study reactions on millisecond timescales, making it possible to observe the formation and decay of short-lived intermediates. libretexts.org

The following table summarizes common experimental techniques used for monitoring reaction kinetics in hydroxide systems.

TechniqueProperty MeasuredApplication in Hydroxide Systems
Titration Concentration of an acid or baseDetermining the concentration of NaOH in a reaction mixture over time. libretexts.orgpressbooks.pub
Spectrophotometry Light AbsorbanceMonitoring reactions where a reactant or product is colored. solubilityofthings.comntu.edu.sg
Conductometry Electrical ConductivityTracking changes in ionic concentrations in solution, such as during precipitation reactions. acs.orgsolubilityofthings.com
pH Measurement Hydrogen/Hydroxide Ion ConcentrationFollowing reactions that consume or produce H⁺ or OH⁻ ions. solubilityofthings.comlibretexts.org
Stopped-Flow Various (e.g., Absorbance)Studying the kinetics of very fast solution-phase reactions involving hydroxide. libretexts.org

Advanced Spectroscopic and Analytical Characterization Techniques for Hydroxide Compounds

Structural and Morphological Analysis

Structural and morphological analyses are fundamental to understanding the physical arrangement and form of hydroxide materials, from the atomic to the nanoscale.

X-ray Diffraction (XRD) is an indispensable non-destructive technique for investigating the crystalline structure of hydroxide compounds. It provides information on phase identification, crystal structure, lattice parameters, and crystallite size. When X-rays interact with a crystalline material, they are diffracted at specific angles determined by the material's crystal lattice, producing a unique diffraction pattern.

In the study of simple metal hydroxides, XRD is used to identify the specific crystalline phase. For instance, different polymorphs of aluminum hydroxide, such as gibbsite, bayerite, and nordstrandite, exhibit distinct XRD patterns. Similarly, calcium hydroxide (portlandite) can be readily identified by its characteristic diffraction peaks.

Layered double hydroxides (LDHs), a significant class of hydroxide compounds with the general formula [M2+1-xM3+x(OH)2]x+(An-)x/n·mH2O, are extensively studied using XRD. The technique is crucial for confirming the formation of the layered structure. The diffraction patterns of LDHs are characterized by sharp and symmetric reflections at low 2θ angles, corresponding to the (003) and (006) basal planes, which indicate a well-ordered layered structure. nih.gov Asymmetric peaks at higher 2θ values are also characteristic of these materials. nih.gov The position of the (003) peak is used to determine the basal spacing (d-spacing), which provides information about the size of the interlayer anion and the interlayer gallery height. For example, the basal spacing for a Mg-Al-CO₃ LDH is typically around 0.81 nm. researchgate.net Partial substitution of the metal cations in the hydroxide layers, for instance replacing zinc with copper or aluminum with cerium, can alter the lattice parameters, which is detectable by shifts in the XRD peak positions. tuiasi.ro

Table 1: Representative XRD Peak Positions for Selected Hydroxide Compounds

Compound/Material Crystal Plane 2θ (degrees) Reference
Layered Double Hydroxide (Mg-Al) (003) ~11.3 acs.org
(006) ~23 nih.gov
Calcium Hydroxide (Portlandite) - 29.4, 34.1, 47.1 mdpi.comscirp.org
Aluminum Hydroxide (Bayerite) (001) ~19.2
(110) ~20.5

Electron microscopy techniques are paramount for visualizing the morphology and nanostructure of hydroxide compounds, offering resolutions far beyond that of light microscopy. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the two most common forms used.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In SEM, a focused beam of electrons is scanned across a sample's surface, and the resulting interactions generate various signals that are collected to form an image. This technique is invaluable for determining particle size, shape, and surface texture. For example, SEM analysis of magnesium hydroxide (Mg(OH)₂) microstructures has revealed the formation of particles with hexagonal morphologies, consistent with the crystal structure of brucite. researchgate.net The specific morphology, from microdisks to nanodisks and polyhedrons, can be influenced by synthesis conditions such as temperature and reaction time. researchgate.net Similarly, SEM can be used to observe the surface of modified gadolinium oxide, showing how functionalization alters the surface texture. mdpi.com

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at the nanoscale. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. researchgate.net This allows for the visualization of crystal lattices, defects, and the arrangement of atoms. TEM images of LDH nanoparticles have shown them to have irregular circular to hexagonal shapes with sizes ranging from 50 to 250 nm. nih.gov High-resolution TEM (HRTEM) can even be used to observe the phase transition of materials in real-time. For instance, the transformation of cobalt hydroxide (α-Co(OH)₂) from a layered to a spinel phase under electron beam irradiation has been directly observed, showing local degradation of the layered structure at the nanoscale. scientific.net

Together, SEM and TEM provide a comprehensive understanding of the physical characteristics of hydroxide nanomaterials, from their external appearance to their internal atomic arrangement. researchgate.net

Vibrational and Electronic Spectroscopic Characterization

These spectroscopic techniques probe the vibrational and electronic energy levels of molecules, providing detailed information about chemical bonding, functional groups, and the surface chemistry of hydroxide compounds.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and characterizing the chemical bonds within a material. The method is based on the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the energy of the vibrational transitions.

For hydroxide compounds, FTIR spectra provide a wealth of information. A prominent feature in the FTIR spectra of all hydroxides is a broad and intense absorption band in the region of 3300-3700 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups in the metal hydroxide layers and of intercalated water molecules. cdnsciencepub.com The bending mode of water molecules is typically observed around 1600-1650 cm⁻¹. cdnsciencepub.com The region below 1000 cm⁻¹ contains bands corresponding to metal-oxygen (M-O) and metal-oxygen-metal (M-O-M) vibrations, which are characteristic of the specific metal cations in the hydroxide structure. cdnsciencepub.com For instance, in Mg-Al LDHs, vibrations of Mg-O and Al-O are observed around 650 cm⁻¹ and 450 cm⁻¹, respectively. researchgate.net

In layered double hydroxides, FTIR is also used to identify the nature of the interlayer anions. For example, the presence of carbonate anions (CO₃²⁻) in the interlayer is confirmed by a strong absorption band around 1360-1385 cm⁻¹. researchgate.netacs.org The removal of these anions during calcination and their replacement by other organic anions can be monitored by the disappearance of the carbonate band and the appearance of new bands characteristic of the intercalated species. acs.org

Table 2: Typical FTIR Band Assignments for Hydroxide Compounds

Wavenumber (cm⁻¹) Vibrational Mode Compound/Material Reference
~3300 - 3700 O-H stretching (hydroxyl groups and H₂O) General Hydroxides, LDHs cdnsciencepub.com
~1600 - 1650 H-O-H bending (interlayer/adsorbed H₂O) LDHs cdnsciencepub.com
~1360 - 1385 ν₃ asymmetric stretching of CO₃²⁻ Carbonate-containing LDHs researchgate.netacs.org
~850 - 1015 M-O-H bending Zinc Hydroxyhalides researchgate.net
< 1000 M-O and M-O-M lattice vibrations General Hydroxides, LDHs cdnsciencepub.com
~734 Mn-O stretching Mn(OH)₂ ias.ac.in
~470 Fe-OH vibration Iron Hydroxides ias.ac.in

Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of molecules, complementary to FTIR spectroscopy. When monochromatic light from a laser interacts with a sample, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecules.

The Raman spectra of solid hydroxides show distinct frequency regions. A low-frequency region, typically from 75 to 400 cm⁻¹, corresponds to lattice frequencies, while a high-frequency region between 3300 and 3700 cm⁻¹ is associated with hydroxyl (O-H) stretching frequencies. msu.ru For example, magnetite (Fe₃O₄) shows a characteristic Raman band at 670 cm⁻¹, while goethite (α-FeOOH) has a strong peak at 385 cm⁻¹. researchgate.net In layered double hydroxides, Raman spectroscopy can identify the interlayer anions, such as the symmetric stretching of carbonate ions observed around 1060 cm⁻¹, and metal-oxygen stretching modes in the low-frequency region. horiba.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. encyclopedia.pub This enhancement arises primarily from the localized surface plasmon resonance of the metal nanostructures, which creates "hot spots" of intense electromagnetic fields. encyclopedia.pub Hydroxide-based materials can be used to create SERS-active substrates. For instance, Ag-loaded iron hydroxide (Ag/Fe(OH)₃) has been shown to be an effective SERS substrate, where the coordination between the silver nanoparticles and the hydroxyl groups of the iron hydroxide contributes to the enhancement mechanism.

The enhancement factor (EF) in SERS is a measure of the signal amplification compared to conventional Raman spectroscopy and can be several orders of magnitude, allowing for trace-level detection. The principle relies on the analyte being in close proximity to the metallic nanostructure, typically within 2 nm, to experience the maximum enhancement. thermofisher.com

Table 3: Representative Raman Bands for Selected Hydroxide and Oxide Compounds

Wavenumber (cm⁻¹) Vibrational Mode Compound Reference
3300 - 3700 O-H stretching Solid Hydroxides msu.ru
~1060 Symmetric stretching of interlayer CO₃²⁻ Mg-Al-CO₃ LDH horiba.com
670 A₁g mode Magnetite (Fe₃O₄) researchgate.net
385 A₁g mode Goethite (α-FeOOH) researchgate.net
~540 Symmetric stretching of Mg-O-Mg Mg-based LDHs horiba.com
75 - 400 Lattice frequencies Solid Hydroxides msu.ru

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface.

In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of a core electron is characteristic of the element from which it was emitted and is sensitive to the element's chemical environment, including its oxidation state and bonding partners.

XPS is particularly useful for distinguishing between metal oxides and metal hydroxides on a surface. The O 1s core level spectrum typically shows multiple components. The peak at lower binding energy (around 529-530 eV) is generally attributed to oxygen in a metal oxide (O²⁻) lattice, while peaks at higher binding energies (around 531-532 eV) are associated with hydroxyl groups (OH⁻) or surface carbonate species. researchgate.net By curve-fitting the O 1s spectrum, the relative concentrations of these different oxygen species on the surface can be quantified.

Furthermore, the analysis of the metal core level peaks (e.g., Cu 2p, Fe 2p) provides information on the oxidation state of the metal. For example, the Cu 2p spectrum can be used to distinguish between Cu(0), Cu(I), and Cu(II) states based on the peak positions and the presence of characteristic "shake-up" satellite peaks for Cu(II). This detailed surface chemical information is crucial for applications in catalysis, corrosion, and surface engineering. spectroscopyeurope.com

Table 4: Typical Binding Energies (eV) from XPS for Species in Hydroxide Compounds

Element/Core Level Chemical State Binding Energy (eV) Reference
O 1s Metal Oxide (O²⁻) 529.0 - 530.0 researchgate.net
Hydroxide (OH⁻) ~531.0 - 532.0 researchgate.netresearchgate.net
Adsorbed H₂O ~532.0 - 533.0 spectroscopyeurope.com
Ti 2p₃/₂ Ti⁴⁺ (in TiO₂) ~458.7
Cu 2p₃/₂ Cu⁰ (Metal) ~932.7 spectroscopyeurope.com
Cu¹⁺ (in Cu₂O) ~932.5 spectroscopyeurope.com
Cu²⁺ (in CuO/Cu(OH)₂) ~933.6 - 934.7 spectroscopyeurope.com
Zn 2p₃/₂ Zn²⁺ (in ZnO/Zn(OH)₂) ~1021.7 spectroscopyeurope.com

Binding energies are referenced to adventitious carbon C 1s at 284.8 eV.

UV-Vis Spectroscopy and Diffuse Reflectance Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. In the context of hydroxide compounds, it can be utilized to study the electronic transitions within the molecule or the surrounding solution. For instance, the hydroxide ion in aqueous solutions exhibits an absorption peak in the UV region. Studies have shown that the absorption peak for sodium hydroxide (NaOH) in an aqueous solution is observed near 201 nm. researchgate.net The position and intensity of this peak can be influenced by the concentration of the solution. researchgate.net UV-Vis spectroscopy can also be employed to monitor reactions involving hydroxide ions, such as the reaction between malachite green and hydroxide ions, where the disappearance of the green color can be tracked to study the reaction kinetics. youtube.com

Diffuse Reflectance Spectroscopy (DRS) is a technique used for analyzing powdered or solid samples by measuring the light that is diffusely scattered from the material's surface. wikipedia.orgrubiconscience.com.au This method is particularly useful for materials that are not amenable to conventional transmission spectroscopy. caltech.edu In the study of hydroxide compounds, particularly metal hydroxides and oxyhydroxides, DRS can provide valuable information about their electronic structure and composition. For example, DRS has been used to investigate pure and aluminum-substituted goethite (α-FeOOH), revealing that variations in band energies could be explained by the Fe-(O,OH) ligand field, while color and band intensities were mainly determined by crystal size. cambridge.org The technique is widely applied in various fields, including the study of minerals, catalysts, and ceramics, to identify material phases and transitions. rubiconscience.com.au

TechniqueApplication to HydroxidesKey Findings
UV-Vis Spectroscopy Analysis of aqueous hydroxide solutions.The hydroxide ion has a characteristic absorption peak in the UV region (e.g., ~201 nm for NaOH). Peak position and intensity are concentration-dependent.
Diffuse Reflectance Spectroscopy (DRS) Characterization of solid and powdered hydroxide compounds (e.g., metal oxyhydroxides).Provides insights into electronic structure and the influence of crystal size and composition on spectral features.

Photoelectron Spectroscopy for Hydration Shell Studies

Photoelectron spectroscopy (PES) is a powerful technique for determining the electronic structure of atoms and molecules by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. libretexts.orgyoutube.com A specialized application of this technique, cryogenic negative ion photoelectron spectroscopy (NIPES), has been instrumental in resolving long-standing questions about the hydration shell of the hydroxide ion (OH⁻). nih.gov

For decades, there was a debate regarding the number of water molecules in the primary hydration shell of the hydroxide ion, with some experimental data suggesting three and theoretical studies pointing to four. pnnl.gov High-resolution cryogenic experimental photoelectron spectroscopy, combined with high-level quantum chemical computations, has provided direct evidence for the presence of a fourth water molecule in the hydroxide's primary hydration shell. nih.govpnnl.gov By generating well-defined spectra of OH⁻(H₂O)n clusters (where n = 2 to 5), researchers have been able to yield accurate electron binding energies. nih.gov These binding energies serve as key signatures of the underlying molecular conformations. nih.gov

The study of the OH⁻(H₂O)₅ cluster was particularly revealing, as it predominantly showed a conformation with a four-coordinated hydroxide binding motif. nih.gov This finding unambiguously established the gas phase coordination number of hydroxide to be four. nih.gov

ClusterVertical Detachment Energy (VDE) (eV)Key Structural Insight
OH⁻1.88Isolated hydroxide ion. nih.gov
OH⁻(H₂O)~3.0First water molecule addition.
OH⁻(H₂O)₄Close-lying conformations, hard to distinguish from OH⁻(H₂O)₃. nih.gov
OH⁻(H₂O)₅Predominant conformation with a four-coordinated hydroxide. nih.govConfirms a primary hydration shell of four water molecules. nih.gov

Elemental and Compositional Analysis

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust analytical technique used for the determination of the elemental composition of a wide variety of samples. thermofisher.comunil.ch In this method, the sample, typically in a liquid form, is introduced into an argon plasma, which reaches temperatures of approximately 10,000 K. unil.ch At these temperatures, the atoms and ions in the sample are excited and emit light at characteristic wavelengths for each element. thermofisher.com

ICP-OES is highly regarded for its speed, accuracy, and high matrix tolerance, making it suitable for analyzing complex samples. thermofisher.comresearchgate.net It has been employed in the analysis of materials containing hydroxides, such as layered double hydroxides (LDHs). For instance, ICP-OES has been used to quantify the cationic composition (e.g., Zn, Al, and Eu) in Eu³⁺-doped layered double hydroxides, confirming that the composition remains stable throughout synthesis, calcination, and rehydration processes. acs.org The technique has also been used to determine the molar ratios of elements in Cr-substituted Mg-Al layered double hydroxides. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Variants

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an even more sensitive elemental analysis technique capable of detecting elements at parts-per-trillion (ppt) levels. shimadzu.comspectroscopyonline.com Similar to ICP-OES, ICP-MS utilizes an argon plasma to ionize the sample. However, instead of measuring emitted light, ICP-MS uses a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. shimadzu.comanalytik-jena.com This allows for the determination of elemental and isotopic concentrations. shimadzu.com

ICP-MS is widely used in environmental monitoring, food safety, and clinical research for trace and ultra-trace element analysis. shimadzu.comnih.gov While lighter elements can be prone to interferences, heavier elements are well-suited for ICP-MS analysis. nih.gov The high sensitivity of ICP-MS makes it an invaluable tool for detecting trace metal impurities in hydroxide-based materials or for analyzing the elemental composition of samples where hydroxides are a major component.

TechniquePrincipleTypical Detection LimitsApplication Example for Hydroxide-related materials
ICP-OES Measures light emitted by excited atoms/ions in an argon plasma. thermofisher.comParts-per-million (ppm) to parts-per-billion (ppb)Quantifying major and minor elements in layered double hydroxides. acs.orgresearchgate.net
ICP-MS Measures mass-to-charge ratio of ions created in an argon plasma. shimadzu.comParts-per-billion (ppb) to parts-per-trillion (ppt). shimadzu.comDetecting trace elemental impurities in high-purity hydroxide compounds.

X-ray Fluorescence (XRF) Spectrometry

X-ray Fluorescence (XRF) Spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.comhoriba.com In XRF, a primary X-ray beam excites atoms in the sample, causing them to emit fluorescent (or secondary) X-rays at energies characteristic of each element. carleton.eduyoutube.com By measuring the energies and intensities of these emitted X-rays, the elemental composition of the sample can be determined. youtube.com

XRF is suitable for analyzing solid, liquid, and powdered samples with little to no sample preparation. spectro.com It is widely used for bulk chemical analysis in fields such as geology, metallurgy, and environmental science. spectro.comcarleton.edu This technique can be used for quality control and compositional analysis of hydroxide-containing materials, such as minerals, cements, and other inorganic solids. The detection limits for most elements are typically around 0.01%. lucideon.com

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. crimsonpublishers.com These methods are crucial for characterizing hydroxide compounds, particularly their thermal stability and decomposition pathways.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. libretexts.org This is particularly useful for studying the decomposition of metal hydroxides, which typically lose water upon heating to form the corresponding metal oxide. For example, TGA of iron(III) hydroxide (Fe(OH)₃) shows weight loss between 26-350°C, corresponding to its decomposition into iron(III) oxide (Fe₂O₃). researchgate.net Similarly, nickel(II) hydroxide (Ni(OH)₂) decomposes to nickel(II) oxide (NiO) in the range of 210-400°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.orgnetzsch.com DSC can detect thermal events such as phase transitions, melting, and decomposition. wikipedia.orgnih.gov For calcium hydroxide (Ca(OH)₂), DSC shows a single endothermic peak between 450-520°C, which is attributed to its decomposition into calcium oxide (CaO) and water. canada.ca

The combination of these techniques provides a comprehensive understanding of the thermal behavior of hydroxide compounds.

CompoundDecomposition Temperature Range (°C)Decomposition ProductTechnique
Iron(III) Hydroxide (Fe(OH)₃)26 - 350Iron(III) Oxide (Fe₂O₃)TGA researchgate.net
Cerium(III) Hydroxide (Ce(OH)₃)~150Cerium(IV) Oxide (CeO₂)TGA researchgate.net
Nickel(II) Hydroxide (Ni(OH)₂)210 - 400Nickel(II) Oxide (NiO)TGA researchgate.net
Copper(II) Hydroxide (Cu(OH)₂)200 - 260Copper(II) Oxide (CuO)TGA researchgate.net
Calcium Hydroxide (Ca(OH)₂)450 - 520Calcium Oxide (CaO)DSC canada.ca

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide critical insights into the properties of hydroxide compounds. labmanager.comlucideon.com TGA measures changes in the mass of a sample as a function of temperature or time, revealing information about thermal stability, decomposition temperatures, and composition, such as moisture content. labmanager.comparticletechlabs.com DSC, in contrast, measures the heat flow into or out of a sample relative to a reference as its temperature is changed. labmanager.commicrobiozindia.com This technique is used to determine thermal transitions like melting, crystallization, and glass transitions, and to measure the energy absorbed (endothermic) or released (exothermic) during these processes. lucideon.comumd.edu When used in combination, TGA and DSC offer a comprehensive understanding of a material's thermal behavior, correlating mass changes with associated energetic events. microbiozindia.com

The analysis of hydroxide compounds via TGA and DSC typically reveals several key thermal events:

Dehydration: The loss of physically adsorbed or loosely bound water molecules, usually observed as an initial weight loss in TGA at relatively low temperatures (often below 200°C). researchgate.net

Dehydroxylation: The decomposition of the metal hydroxide into a metal oxide and water. This is a crucial step that indicates the thermal stability of the compound and is observed as a significant weight loss in TGA, often accompanied by a strong endothermic peak in DSC. researchgate.net

Decomposition of Interlayer Anions: In complex hydroxides like Layered Double Hydroxides (LDHs), a further weight loss at higher temperatures can be attributed to the decomposition and removal of interlayer anions (e.g., carbonate, nitrate). researchgate.netmdpi.com

Thermal analysis studies have characterized the decomposition pathways and thermal stability of various hydroxide compounds.

Divalent Metal Hydroxides: The thermal decomposition of nickel and cobalt hydroxides has been well-documented. Stoichiometric β-Nickel(II) hydroxide undergoes a single-step decomposition to Nickel(II) oxide and water, with a decomposition range of 225–500°C. researchgate.net In contrast, α-Nickel(II) hydroxide shows a more complex, two-step water loss between 25–150°C and 225–500°C. researchgate.net Cobalt hydroxides exhibit similar behavior but tend to decompose at slightly lower temperatures to form the spinel, Cobalt(II,III) oxide. researchgate.net The thermal decomposition of nickel hydroxide xerogels also occurs in multiple stages, with an initial 15% weight loss up to 200°C, a rapid 15% loss between 200°C and 270°C, and a final 5% loss up to 725°C. researchgate.net

Lanthanide and Transition Metal Hydroxides: The decomposition of hydroxide precursors is a common route to forming complex oxides. For instance, a mixture of Lanthanum hydroxide, Aluminum hydroxide, and Strontium hydroxide decomposes into their amorphous oxides in a temperature range of 100-600°C. researchgate.net The thermal analysis of Lanthanum hydroxide itself can be complex, showing an initial weight loss at 98°C (2%) due to moisture and a subsequent loss of 5% between 250-550°C attributed to carbonate precursors. researchgate.net The complete thermal decomposition of related lanthanum carbonate hydroxides to form Lanthanum(III) oxide occurs at approximately 850°C. researchgate.net

Layered Double Hydroxides (LDHs): LDHs, also known as hydrotalcite-like compounds, show a characteristic multi-step decomposition. A study on Mg-Al hydrotalcite revealed water removal in two stages: one before 200°C and a second between 250°C and 400°C. researchgate.net The removal of interlayer carbonate, evolving as carbon dioxide, occurs between 300°C and 400°C. researchgate.net The nature of the interlayer anion significantly influences thermal stability. For MgAl-LDHs, the temperature for the removal of the interlayer anion was found to be approximately 370°C for nitrate, 412°C for carbonate, and 430°C for chloride, indicating that the interaction strength with the hydroxide layers follows the order NO₃⁻ < CO₃²⁻ < Cl⁻. mdpi.com

High-Stability Oxy-Hydroxides: Some complex oxy-hydroxides exhibit exceptionally high thermal stability. For example, Sr₂Ga₃O₆(OH) retains its hydroxide anions in the crystal structure up to about 850°C. acs.org Its TGA curve shows a minor weight loss from 100°C to 300°C due to adsorbed water, followed by a significant weight loss between 600°C and 900°C, which corresponds to the collapse of the oxy-hydroxide framework to form an oxide. acs.org This stability far exceeds that of simple hydroxides and LDHs. acs.org

Interactive Data Table: Thermal Decomposition of Various Hydroxide Compounds

CompoundThermal EventTemperature Range (°C)Mass Loss (%)Evolved SpeciesCitation(s)
β-Nickel(II) hydroxideDehydroxylation225–500-H₂O researchgate.net
α-Nickel(II) hydroxideDehydration25–150-H₂O researchgate.net
α-Nickel(II) hydroxideDehydroxylation/Deanation225–500-H₂O, NO₂ researchgate.net
Nickel hydroxide xerogelStage 1Ambient–200~15- researchgate.net
Nickel hydroxide xerogelStage 2200–270~15- researchgate.net
Nickel hydroxide xerogelStage 3270–725~5- researchgate.net
Mg-Al-CO₃ LDHDehydration< 200-H₂O researchgate.net
Mg-Al-CO₃ LDHDehydroxylation250–400-H₂O researchgate.net
Mg-Al-CO₃ LDHDecarbonation300–400-CO₂ researchgate.net
Lanthanum hydroxideMoisture Loss982H₂O researchgate.net
Lanthanum hydroxideCarbonate Precursor Loss250–5505CO₂ researchgate.net
Sr₂Ga₃O₆(OH)Adsorbed Water Loss100–300MinorH₂O acs.org
Sr₂Ga₃O₆(OH)Framework Collapse600–900SignificantH₂O acs.org

Interactive Data Table: DTA Peak Temperatures for MgAl-LDHs with Different Anions

CompoundPeak 1 (°C)Peak 2 (°C)Anion Removal Peak (°C)Citation(s)
MgAl-CO₃-LDH249338412 mdpi.com
MgAl-NO₃-LDH~320-~370 mdpi.com
MgAl-Cl-LDH--~430 mdpi.com

Computational Chemistry and Theoretical Modeling of Hydroxide Systems

Quantum Mechanical Simulations

Quantum mechanical (QM) simulations, which are based on the fundamental laws of quantum mechanics, offer a high-fidelity description of the electronic and geometric properties of hydroxide-containing systems. These methods are crucial for understanding the intrinsic reactivity and interactions of the hydroxide ion.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. wikipedia.org It has been extensively applied to study the properties and reactivity of hydroxide ions in various environments, from simple aqueous solutions to complex interfaces with solid materials.

DFT calculations are instrumental in determining the electronic interactions between the hydroxide ion and its surroundings. For instance, studies on the interaction of hydroxyl groups with an Fe(100) surface have shown a strong interaction between the oxygen atom of the hydroxide and the surface iron atoms, which is attributed to the interaction of the lone-pair electrons of oxygen with the 3d orbital electrons of iron. researchgate.net This provides fundamental insights into the initial stages of iron corrosion. researchgate.net Similarly, DFT has been used to investigate the chemisorption of hydroxide on 2D materials like graphene and hexagonal boron nitride, revealing differential adsorption strengths that are crucial for understanding their surface chemistry in aqueous environments. nih.gov

The reactivity of hydroxide ions in various chemical reactions is also a key area of investigation using DFT. For example, DFT has been employed to study the binding and degradation reactions of hydroxide ions with different quaternary ammonium head groups found in anion exchange membranes (AEMs). mdpi.com These calculations help in understanding the stability of these membranes and in designing new materials with improved performance. mdpi.com Furthermore, recent studies have used DFT to evaluate the chemical reactivity of simulated liquid water, showing how different functionals can predict the reaction of an excess electron with water to form a hydrogen atom and a hydroxide ion. nih.govacs.org

The choice of the exchange-correlation functional in DFT is critical for accurately describing hydroxide systems. Various functionals, from the generalized gradient approximation (GGA) to hybrid and meta-GGA functionals, have been used to model hydroxide-containing systems, with their accuracy depending on the specific property being investigated. arxiv.orgacs.org For instance, the strongly-constrained and appropriately normed (SCAN) meta-GGA functional has been shown to provide a reliable description of the solvation structure and dynamics of the hydroxide ion in water. arxiv.orgaip.org

Table 1: DFT Studies on Hydroxide Systems

System Property Investigated Key Finding
Hydroxyl groups on Fe(100) surface Electronic interaction and adsorption Strong interaction between the hydroxide oxygen and surface iron atoms, indicating the initial steps of corrosion. researchgate.net
Hydroxide on graphene and hexagonal boron nitride Chemisorption and surface charge Differential adsorption strength, with chemisorption on BN and physisorption on graphene in implicit water. nih.gov
Hydroxide with quaternary ammonium head groups in AEMs Binding and degradation reactions The binding strength and activation energies for degradation vary with the head group structure, impacting AEM stability. mdpi.com
Hydrated electron in liquid water Reactivity and formation of hydroxide Certain DFT functionals predict the spontaneous reaction of a hydrated electron with water to form a hydroxide ion and a hydrogen atom. nih.govacs.org
Hydroxide in aqueous solution Solvation structure and dynamics The SCAN functional provides a pot-like solvation structure and predicts slower diffusion for hydroxide compared to hydronium. arxiv.orgaip.org

Ab initio calculations, which are based on first principles without any empirical parameters, are crucial for understanding the hydration and solvation of the hydroxide ion. These methods provide a detailed picture of the arrangement of water molecules around the hydroxide ion and the nature of the hydrogen bonds formed.

The structure of the hydroxide's hydration shell has been a subject of considerable debate. Ab initio molecular dynamics (AIMD) simulations have been instrumental in resolving this issue. arxiv.orgtemple.edu These simulations have revealed a dynamic picture of the hydration shell, with the number of water molecules in the first solvation shell fluctuating. tandfonline.com Recent combined experimental and theoretical studies, using high-level ab initio calculations, have provided direct evidence for a four-coordinated primary solvation shell for the hydroxide ion in the gas phase. pnnl.govnih.gov In bulk water, AIMD simulations have shown that the solvation structure is more complex, with the hydroxide ion accepting between three and five hydrogen bonds. arxiv.orgaip.org

Ab initio simulations have also been used to study the polarization of water molecules in the first solvation shell of the hydroxide ion. acs.orgacs.org These studies have found that the dipole moment of water molecules in the vicinity of the hydroxide ion is significantly larger than that in bulk water, and it depends on the hydrogen-bonding configuration. acs.org This enhanced polarization has important implications for the reactivity and transport of the hydroxide ion.

Furthermore, ab initio calculations are essential for understanding the mechanism of hydroxide transport in water, which involves the Grotthuss mechanism of proton hopping. acs.org AIMD simulations have been used to investigate the diffusion of hydroxide ions in anion-exchange membranes at low hydration levels, revealing different diffusion mechanisms depending on the water distribution. acs.org These simulations have also been employed to study hydroxide transport in confined environments, such as cylindrical nanopores, showing that the transport is suppressed compared to bulk solution due to higher barriers for proton transfer and strong interactions with cations. acs.org

Table 2: Key Findings from Ab Initio Studies of Hydroxide Hydration

Method System Key Finding
High-level ab initio calculations and photoelectron spectroscopy Gas-phase hydrated hydroxide clusters Provided direct evidence for a four-coordinated primary hydration shell. pnnl.govnih.gov
Ab initio molecular dynamics (AIMD) Aqueous hydroxide solution The hydroxide ion is typically coordinated by four to five water molecules in a pot-like structure. arxiv.orgaip.org
Ab initio simulations Aqueous hydroxide solution Water molecules in the first hydration shell are highly polarized, with dipole moments larger than in bulk water. acs.orgacs.org
AIMD Anion-exchange membranes at low hydration Hydroxide diffusion mechanisms depend on the water distribution and can be vehicular or a mix of structural and vehicular. acs.org
AIMD Hydroxide in cylindrical nanopores Hydroxide transport is suppressed due to high proton transfer barriers and strong cation interactions. acs.org

Molecular Simulation Methodologies

Molecular simulation methodologies, such as molecular dynamics and Monte Carlo methods, are powerful tools for studying the behavior of hydroxide systems at the atomistic level. These methods allow for the investigation of dynamic processes and the calculation of thermodynamic and transport properties.

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They have been extensively used to investigate the dynamics and transport of hydroxide ions in various systems, including aqueous solutions and anion exchange membranes (AEMs). arxiv.orgemergentmind.com

In aqueous solutions, MD simulations have provided detailed insights into the mechanism of hydroxide transport. tandfonline.com Classical MD simulations have shown that the solvation complex of the hydroxide ion continuously fluctuates among different hydration structures. tandfonline.com These simulations, when coupled with methods that account for proton hopping, can reproduce the experimental diffusion coefficient of the hydroxide ion. acs.org

MD simulations are particularly valuable for studying hydroxide transport in AEMs, which are crucial components of alkaline fuel cells. arxiv.orgemergentmind.com These simulations have revealed that the transport of hydroxide ions in AEMs is influenced by the polymer morphology, water content, and the nature of the cationic functional groups. acs.orggatech.edu The simulations show that water molecules facilitate hydroxide diffusion, and that in systems with narrow water channels, ion hopping can contribute to the transport mechanism. arxiv.orggatech.edu Recent studies have used classical MD simulations to investigate the structure and ion transport properties of different polyethylene-based membranes, providing insights into the role of water dynamics and ion correlations. acs.org

The development of reactive force fields has enabled MD simulations to study chemical reactions involving hydroxide ions. For example, the ReaxFF reactive force field has been used to study the solution and surface chemistry of metal cations and metal oxides in the presence of water and hydroxide. nih.govacs.org

Table 3: Applications of Molecular Dynamics Simulations to Hydroxide Transport

System Simulation Type Key Findings
Hydroxide in water Classical MD The solvation complex of hydroxide fluctuates between different coordination numbers. tandfonline.com
Hydroxide in anion exchange membranes (AEMs) Classical MD Hydroxide diffusion is influenced by polymer morphology and water content, with water channels facilitating transport. arxiv.orgemergentmind.comacs.org
Copper cation in water ReaxFF reactive MD Development of a force field to study the solution and surface chemistry of metal cations in aqueous environments. nih.govacs.org
Hydroxide in polyethylene-based AEMs Classical MD The local packing of hydroxide ions near the polymer and water affects ion transport and conductivity. acs.org

The accuracy of classical molecular dynamics simulations depends critically on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters and equations that define the potential energy of a system of atoms. Significant effort has been devoted to the development and validation of force fields for simulating hydroxide-containing systems.

One of the most widely used force fields for clays and related materials is CLAYFF. randallcygan.comacs.org CLAYFF is a general force field suitable for the simulation of hydrated and multicomponent mineral systems, including hydroxides and oxyhydroxides. randallcygan.comacs.org It uses a flexible water model and describes metal-oxygen interactions with a combination of Lennard-Jones and Coulombic terms, with partial charges derived from DFT calculations. randallcygan.comacs.org CLAYFF has been successfully used to simulate the structure and properties of various hydroxide minerals and their interfaces with aqueous solutions. mdpi.comresearchgate.net Recent modifications to CLAYFF have improved its ability to describe the angular bending in hydroxide crystals. mdpi.comrandallcygan.com

The development of new force fields for hydroxide is an active area of research. For example, new nonpolarizable two-site OH⁻ force fields have been developed for use with the TIP4P/2005 water model to accurately predict the densities and transport properties of aqueous sodium hydroxide and potassium hydroxide solutions. nih.govtudelft.nl The development of reactive force fields, such as ReaxFF, allows for the simulation of chemical reactions involving hydroxide ions. nih.govacs.org The validation of these force fields is a crucial step and is typically done by comparing simulation results with experimental data or with results from higher-level quantum mechanical calculations. nih.govacs.org

Table 4: Prominent Force Fields for Hydroxide Simulations

Force Field Description Typical Applications
CLAYFF A general, non-bonded force field for hydrated mineral systems. randallcygan.comacs.org Simulations of clay minerals, hydroxides, oxyhydroxides, and their interfaces with aqueous solutions. mdpi.comresearchgate.netrandallcygan.com
ReaxFF A reactive force field that can model bond formation and breaking. nih.govacs.org Simulations of chemical reactions, such as the solution and surface chemistry of metal oxides and hydroxides. nih.govacs.org
Madrid-force field for OH⁻ A nonpolarizable two-site force field for OH⁻ compatible with the TIP4P/2005 water model. nih.govtudelft.nl Calculation of thermodynamic and transport properties of aqueous NaOH and KOH solutions. nih.govtudelft.nl

Multi-Scale Modeling and Computational Fluid Dynamics (CFD) Integration

While quantum mechanical and atomistic simulations provide detailed insights into the behavior of hydroxide at the molecular level, they are often limited to small length and time scales. To bridge the gap between the molecular scale and the macroscopic world of real-world applications, multi-scale modeling approaches are employed. diva-portal.orgwiley-vch.dewikipedia.org These approaches combine information from different levels of theory to model complex phenomena that span multiple scales. wiley-vch.de

In the context of hydroxide systems, multi-scale modeling can be used to study a wide range of problems, from the transport of hydroxide ions in fuel cell membranes to the behavior of hydroxide in industrial chemical processes. researchgate.netenergy.gov For example, a multi-scale simulation approach has been developed for hydroxide transport in aqueous solutions of potassium hydroxide, combining ab initio molecular dynamics (AIMD) simulations with force field ensemble averaging and lattice Monte Carlo techniques. arxiv.orgarxiv.org This method can capture the femtosecond-scale dynamics of the hydrogen-bonding network while extending the simulation capability to millisecond diffusion timescales. arxiv.orgarxiv.org

The integration of molecular simulations with Computational Fluid Dynamics (CFD) is a powerful approach for modeling systems where both molecular-level details and macroscopic fluid flow are important. CFD is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. In this integrated approach, the results from molecular simulations, such as transport properties or reaction rates, can be used as input parameters for CFD simulations. This allows for the development of more accurate and predictive models of complex systems. For instance, multi-scale modeling that incorporates information from the atomistic to the continuum level is crucial for the design and optimization of water-splitting devices, where the transport of hydroxide ions plays a key role. energy.gov

Prediction and Analysis of Thermodynamic Properties (e.g., Solvation Free Energies)

The solvation free energy of the hydroxide ion is a critical thermodynamic quantity that underpins its behavior in aqueous solutions. This value represents the energy change associated with transferring the ion from a gaseous state to a solvent. Accurate determination of this property is essential for understanding and modeling a wide range of chemical and biological processes. Computational chemistry provides powerful tools to predict this value, complementing experimental methods which can be challenging to perform.

A variety of computational strategies have been developed to calculate solvation free energies. These methods can be broadly categorized into explicit solvent models, where individual solvent molecules are simulated, and implicit models, where the solvent is represented as a continuous medium. Explicit methods, often employing molecular dynamics, can provide a detailed picture of the solute-solvent interactions but are computationally intensive. Implicit models, such as continuum models, offer a faster alternative. More recently, machine learning (ML) potentials have emerged as a promising approach, aiming to provide high accuracy at a reduced computational cost by learning from experimental data or high-level quantum mechanical calculations arxiv.orgmdpi.comacs.org.

One of the key challenges in predicting the solvation free energy for ions like hydroxide is accurately capturing the strong, specific interactions with water molecules, including hydrogen bonding. Advanced computational protocols are required to model these effects. A prominent ab initio approach combines a quantum mechanical treatment of the hydroxide ion and its immediate solvation shell (the "supermolecule") with a dielectric continuum model for the bulk solvent. This supermolecule-continuum approach allows for a systematic and highly accurate determination of thermodynamic properties.

First-principles calculations using this methodology have successfully predicted the absolute hydration free energy of the hydroxide ion. These theoretical predictions align closely with experimental data, validating the accuracy of the computational models.

PropertyComputationally Predicted Value (kcal/mol)Experimental Value (kcal/mol)
Absolute Hydration Free Energy of Hydroxide (OH⁻)-104.5-90.6 to -110.0

Advanced Theoretical Analysis of Excited-State Dynamics

The interaction of the hydroxide ion with light can trigger complex processes involving transitions to electronically excited states. Understanding the subsequent dynamics—how the ion and its surrounding solvent molecules move and dissipate energy—is crucial for fields ranging from atmospheric chemistry to materials science. Advanced theoretical and computational methods are indispensable for mapping these ultrafast events, which occur on timescales of femtoseconds (10⁻¹⁵ seconds).

From a quantum-mechanical perspective, the absorption of a photon promotes an electron to a higher energy level, initiating coupled electronic and nuclear dynamics acs.org. Simulating these non-adiabatic processes, where the system evolves on multiple potential energy surfaces simultaneously, requires sophisticated theoretical frameworks like time-dependent density functional theory (TDDFT) and high-level wave function-based methods nih.govnih.gov.

Recent groundbreaking research combining experimental techniques, such as resonant inelastic soft X-ray scattering (RIXS), with state-of-the-art quantum dynamical simulations has unveiled a previously unknown associative state in aqueous hydroxide nih.govacs.org. This research provides profound insights into the chemical bonding and excited-state dynamics of hydroxide in an aqueous environment nih.govacs.org.

Key findings from this theoretical analysis include:

Proton-Coupled Dynamics: Upon selective core excitation of the hydroxide ion, a proton is rapidly transferred from a neighboring water molecule. This creates a transient, associative state nih.govacs.org.

State Mixing: The theoretical analysis revealed that this associative reaction is driven by the mixing of electronically excited states between the hydroxide ion and the surrounding solvent. This state mixing is a crucial element of the reaction mechanism nih.govacs.org.

New Reaction Pathways: The discovery of this associative state opens up new avenues for studying chemical reaction dynamics. It provides a foundation for directly observing dynamic proton exchange in solution, a fundamental process in chemistry and biology nih.gov.

These computational studies demonstrate that the excited-state dynamics of hydroxide are not solely an intramolecular process but are intimately coupled with the surrounding solvent molecules. The theoretical models, validated by experimental data, allow for the visualization of the entire process, from photoabsorption to the formation of the associative state, along a complex reaction coordinate involving the motion of multiple atoms nih.govacs.org.

Aspect of Excited-State DynamicsTheoretical Finding / MethodSignificance
Initiating Event Core excitation of the aqueous hydroxide ion.Triggers ultrafast proton transfer dynamics.
Key Process Formation of a previously unknown associative state.Reveals a new mechanism for proton transfer in an excited state. nih.gov
Underlying Mechanism Mixing of electronic states between hydroxide and water. nih.govacs.orgExplains the driving force for the associative reaction.
Computational Approach Quantum dynamical simulations and TDDFT calculations. nih.govEnables the modeling and interpretation of complex experimental data (RIXS).

Advanced Research Applications of Hydroxide Materials in Chemical Science

Hydroxides in Catalysis and Electrocatalysis

The catalytic prowess of hydroxide materials stems from their high density of surface hydroxyl groups, compositional flexibility, and the ability to finely disperse active metal species. These attributes are leveraged in a variety of catalytic and electrocatalytic processes.

Design and Synthesis of Heterogeneous Hydroxide-Based Catalysts

The performance of a heterogeneous catalyst is intrinsically linked to its synthesis method, which dictates its structural and electronic properties. For hydroxide-based catalysts, several key synthesis strategies are employed to tailor their morphology, crystallinity, and surface area.

Co-precipitation is the most common and versatile method for synthesizing layered double hydroxides (LDHs), a prominent class of hydroxide catalysts. nih.gov This technique involves the simultaneous precipitation of two or more metal salts from a solution by adding a base, often under controlled pH and temperature. acs.orgnih.gov The dropwise addition of a base like sodium hydroxide to an aqueous solution of metal nitrates is a typical procedure. acs.org Factors such as the pH of the reaction medium, the ratio of metal cations, and the presence of specific anions can significantly influence the final structure and catalytic efficiency. nih.govmdpi.com For instance, in the synthesis of copper-zinc binary systems, a pH above 7 is generally required. nih.gov

Hydrothermal synthesis is another widely used method that involves crystallization of precursors in an aqueous solution under elevated temperature and pressure in a sealed vessel, such as a Teflon-lined autoclave. researchgate.netacs.org This method is particularly effective for producing well-defined crystalline nanostructures, including nanorods, nanowalls, and hierarchical arrays. acs.org For example, Ni₃FeW LDH has been synthesized on nickel foam using a facile hydrothermal method at 160 °C for 8 hours. researchgate.net The hydrothermal approach can also be used to create multi-cationic high-entropy LDHs, with crystallization temperatures ranging from 150–180 °C. acs.org

Mechanochemical synthesis presents a solvent-free or low-solvent alternative to traditional liquid-phase methods. nih.gov This solid-state approach involves the mechanical grinding of raw materials, such as metal hydroxides and carbonates, to induce a chemical reaction. mdpi.comnih.gov This process can produce LDH products with high surface chemical activity and a significant number of surface defects, which can be beneficial for catalysis. nih.gov

Other synthesis techniques include the sol-gel process , which involves the hydrolysis and condensation of alkoxide precursors, and the "memory effect" or calcination-recovery method. acs.org The memory effect involves heating an LDH to form a layered double oxide (LDO); the original layered structure can then be restored by rehydration in a solution containing different anions. acs.org

Table 1: Comparison of Synthesis Methods for Hydroxide-Based Catalysts

Synthesis MethodDescriptionAdvantagesCommon Materials Synthesized
Co-precipitation Simultaneous precipitation of multiple metal hydroxides from a solution by adding a base. acs.orgnih.govVersatile, common, allows for minimal formation of undesired metal hydroxides at constant pH. nih.govLayered Double Hydroxides (e.g., NiFe-LDH, CuAl-LDH, NixMn1−x(OH)₂). mdpi.comresearchgate.net
Hydrothermal Crystallization of precursors in an aqueous solution under high temperature and pressure. researchgate.netacs.orgProduces well-defined crystalline nanostructures and arrays. acs.orgMetal oxide and hydroxide nanoarrays (e.g., Ni(OH)₂, Co₃O₄), high-entropy LDHs. acs.orgacs.org
Mechanochemical Solid-state grinding of raw materials to induce a chemical reaction. nih.govSolvent-free, produces materials with high surface activity and defects. nih.govLayered Double Hydroxides (e.g., CuAl-LDH). mdpi.com
Sol-Gel Hydrolysis and condensation of alkoxide or acetate precursors. acs.orgGood control over particle size and morphology.Layered Double Hydroxides. acs.org
Calcination-Recovery Heating an LDH to form a layered double oxide (LDO), followed by rehydration to restore the layered structure. acs.orgAllows for the introduction of different interlayer anions.Layered Double Hydroxides. acs.org

Photocatalytic Applications of Hydroxide Materials

Hydroxide materials, particularly LDHs, have emerged as promising photocatalysts due to their tunable band gaps, high surface areas, and layered structures. acs.orgrsc.org These materials are capable of absorbing UV or visible light to generate electron-hole pairs, which then drive various chemical reactions.

A significant application is the photocatalytic degradation of organic pollutants in wastewater. acs.orgrsc.org LDH-based photocatalysts can effectively break down a wide range of contaminants, including dyes, phenols, and herbicides. rsc.orgnih.gov For example, ZnAl LDH photocatalysts have shown high removal efficiency for the pharmaceutical tolperisone hydrochloride and the herbicide quinmerac under UV irradiation. nih.gov The photocatalytic activity can be enhanced by calcining the LDH to form layered double oxides (LDOs), which often exhibit better performance due to increased surface area and modified electronic properties. acs.org

Another critical area is the photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals , such as carbon monoxide (CO), methane (CH₄), and methanol (CH₃OH). nih.govresearchgate.net This process mimics natural photosynthesis and offers a promising route to mitigate greenhouse gas emissions while producing solar fuels. researchgate.net LDHs are particularly suitable for this application due to their excellent CO₂ adsorption capabilities. researchgate.netacs.org The choice of metal cations within the LDH structure can tune its light absorption and photocatalytic activity. researchgate.net For instance, ultrathin CoAl-LDH nanosheets have demonstrated a high CO₂ to CO conversion rate under 600 nm irradiation. researchgate.net

Furthermore, hydroxide-based materials are actively researched for photocatalytic water splitting to produce hydrogen . mdpi.comacs.org This process uses solar energy to split water into hydrogen and oxygen, offering a clean and sustainable energy source. mdpi.commdpi.com The unique layered structure and the ability to modify the band gap make LDHs highly relevant in this field. mdpi.com Photocatalysts derived from calcined ZnAl LDHs have been shown to produce hydrogen under UV irradiation, with the activity increasing with the annealing temperature due to the formation of ZnO/ZnAl₂O₄ heterojunctions. acs.org

Table 2: Photocatalytic Applications of Hydroxide Materials

ApplicationHydroxide Material ExamplesTarget Pollutants / ProductsKey Findings
Pollutant Degradation ZnAl-LDH, MgCoAl-LDH, LDH-composites acs.orgnih.govDyes (e.g., Congo Red, Methyl Orange), Herbicides (quinmerac, clomazone), Pharmaceuticals (tolperisone hydrochloride)High removal efficiencies, especially under UV irradiation. Calcined LDHs (LDOs) often show enhanced activity. acs.orgnih.gov
CO₂ Reduction MgAl-LDH, NiAl-LDH, CoAl-LDH, Cu₂O/CoAl-LDH researchgate.netacs.orgCO, CH₄, CH₃OH, H₂LDHs exhibit superb CO₂ adsorption. Metal choice and modification (e.g., creating heterojunctions) can significantly enhance conversion rates. researchgate.net
Water Splitting ZnAl-LDH derived oxides, Ni–Zn/Cr–LDH, Co-based compounds mdpi.comacs.orgmdpi.comHydrogen (H₂)Calcination of LDHs to form mixed metal oxide heterojunctions can improve H₂ yield. acs.org Cobalt-based materials show potential due to favorable electronic properties. mdpi.com

Electrocatalytic Processes Involving Hydroxide Species (e.g., Hydrogen Evolution Reaction)

Hydroxide-based materials are extensively investigated as cost-effective and efficient electrocatalysts for water splitting, which consists of the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. acs.orgnih.gov While they are renowned for their OER activity, recent research has focused on activating them for the HER, particularly in alkaline media. mdpi.comresearchgate.net

The hydrogen evolution reaction (HER) in alkaline solutions involves the dissociation of water molecules, a step for which many traditional catalysts are not optimized. researchgate.net Transition metal hydroxides, such as nickel-iron layered double hydroxide (NiFe-LDH), are generally considered more active for OER. researchgate.net However, their HER performance can be significantly enhanced through various strategies. One approach is doping or elemental incorporation. For example, incorporating fluoride into NiFe hydroxide can tune it into an active HER material by enhancing its charge transfer ability. rsc.org Similarly, co-doping cobalt hydroxide with ruthenium and selenium has been shown to reduce the overpotential required for HER. nih.gov

Creating composite structures is another effective strategy. A NiFe-LDH/Ni(OH)₂ composite, prepared by a two-step electrodeposition method, demonstrated greatly improved HER performance compared to the single-phase components. researchgate.net This enhancement is attributed to a synergetic effect that accelerates water dissociation and electron transfer. researchgate.net

The intrinsic activity of hydroxides can also be boosted by modifying their electronic structure. Doping β-Ni(OH)₂ nanosheets with iron, for instance, modifies the electronic structure of the nickel hydroxide and leads to significant improvements in both HER and OER performance. nih.gov This Fe-doped material exhibited a low HER overpotential of 112 mV at a current density of 10 mA cm⁻². nih.gov Cobalt-based hydroxides and their derivatives are also being explored as alternatives to precious metal catalysts, with studies focusing on materials like α-Co(OH)₂ nanosheets. acs.orgnih.govresearchgate.net

Table 3: Performance of Hydroxide-Based Electrocatalysts in the Hydrogen Evolution Reaction (HER)

ElectrocatalystElectrolyteOverpotential @ 10 mA/cm²Key Strategy/Finding
Fluoride-incorporated NiFe Hydroxide 1M KOH~150 mV (vs. ~241 mV for NiFe-OH)Fluoride incorporation enhances charge transfer ability, turning an inactive material into an active HER catalyst. rsc.org
Fe-doped β-Ni(OH)₂ Nanosheets Not specified112 mVIron doping modifies the electronic structure of Ni(OH)₂, improving intrinsic activity for both HER and OER. nih.gov
Ru and Se Co-doped Co(OH)₂ Not specified109 mVCo-doping with cations (Ru) and anions (Se) creates a synergistic effect, reducing overpotential and improving stability. nih.gov
NiFe-LDH/Ni(OH)₂ Composite 1M KOH~230 mVSynergistic effect between NiFe-LDH and Ni(OH)₂ accelerates water dissociation and electron transfer. researchgate.net

Layered Double Hydroxides (LDHs) as Catalytic Supports and Precursors

The unique properties of Layered Double Hydroxides (LDHs) make them excellent platforms for designing advanced catalysts, serving as both stable supports and versatile precursors. mdpi.comacs.org

As catalytic supports , LDHs offer a high specific surface area and the ability to uniformly disperse and stabilize active catalytic species, such as noble metal nanoparticles. researchgate.net This high dispersion exposes more active sites and can significantly enhance catalytic activity and stability. researchgate.net LDHs have been used to support noble metals like gold (Au), palladium (Pd), platinum (Pt), and ruthenium (Ru) for various reactions. researchgate.netacs.org For example, Au nanoparticles deposited on MgAl-LDH showed high activity. acs.org More recently, LDHs have been recognized as ideal supports for single-atom catalysts (SACs), where individual metal atoms are anchored onto the support. rsc.orgnih.gov The strong metal-support interaction between the LDH and the noble metal single atoms can tune the microenvironment of the active sites, leading to superior catalytic performance in applications like electrocatalytic water splitting. rsc.orgnih.gov

LDHs are also widely used as catalyst precursors to synthesize mixed metal oxides (MMOs) with well-defined properties. nih.govnih.gov Through thermal decomposition (calcination) at temperatures between 300-600 °C, the layered structure of LDHs collapses to form MMOs. nih.govnih.gov This process yields materials with several advantageous features:

Homogeneous distribution of metals: The atomic-level mixing of cations in the parent LDH structure is retained in the resulting MMO, leading to a highly uniform distribution of metal ions. nih.gov

High specific surface area: The removal of interlayer water and anions during calcination creates a porous structure with a large surface area. nih.govnih.gov

Enhanced catalytic performance: Compared to similar materials prepared by conventional methods like co-precipitation, LDH-derived MMOs often exhibit improved catalytic activity due to their unique structural characteristics. nih.gov

These MMOs have found applications in a wide range of catalytic reactions, including the complete oxidation of methane, oxidative dehydrogenation of propane, and as basic catalysts for transesterification in biodiesel production. nih.gov For instance, MMOs derived from Mg-Al LDHs have been successfully used as heterogeneous catalysts for the transesterification of ethyl acetate. nih.gov

Environmental Chemistry and Remediation via Hydroxide Systems

Hydroxide-based materials, especially LDHs, are highly effective adsorbents for removing a wide array of pollutants from contaminated water sources. Their efficacy is attributed to their high anion exchange capacity, large surface area, and the presence of surface hydroxyl groups. nih.govnih.gov

Adsorption and Sequestration of Chemical Pollutants (e.g., Oxyanions, Heavy Metals, Dyes)

The removal of pollutants by hydroxide materials occurs through several mechanisms, including physical adsorption, ion exchange, surface complexation, and precipitation. nih.govnih.gov

Heavy Metal Removal: LDHs and functionalized hydroxides show great potential for the removal of toxic heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). researchgate.netnih.govrsc.org The removal can be highly efficient and selective. For example, an MgAl-LDH intercalated with the tetrathiomolybdate (MoS₄²⁻) ion demonstrated extremely efficient removal of heavy metals, with capacities of approximately 500 mg/g for Hg²⁺ and 450 mg/g for Ag⁺. acs.org The primary mechanism in this case is chemisorption through the formation of metal-sulfur bonds. acs.org The hydroxyl groups on the LDH surface also play a crucial role in the adsorption process. researchgate.netnih.gov

Oxyanion Sequestration: The positively charged layers of LDHs make them particularly effective for adsorbing negatively charged oxyanions like arsenate, chromate, phosphate, and selenite. nih.gov The primary removal mechanism is ion exchange, where the interlayer anions (commonly carbonate or nitrate) are replaced by the target oxyanions. nih.govnih.gov MgFe-MMO, derived from the calcination of MgFe-LDH, has shown high removal efficiency for selenite. nih.gov

Dye Removal: Industrial wastewater often contains organic dyes that are toxic and persistent. Hydroxide-based adsorbents, including LDHs and aluminum hydroxide sludge, can effectively remove these dyes. nih.gov The adsorption mechanisms can involve electrostatic attraction, physisorption, and chemical bonding. nih.gov For instance, MgCoAl-CO₃-LDH has been used for the removal of RB19 dye with a maximum adsorption capacity of 367.93 mg/g. nih.gov Composites, such as Zn-Al LDH supported on biochar, have also been developed to enhance the adsorption capacity for anionic dyes like methyl orange. nih.gov

The adsorption performance of these materials can be further enhanced by modification, such as functionalization with chelating agents like EDTA, or by creating composites with other materials like TiO₂ or biochar. nih.govacs.orgmdpi.com

Table 4: Adsorption of Pollutants by Hydroxide-Based Materials

Pollutant TypeAdsorbent ExampleAdsorption Capacity / EfficiencyPrimary Removal Mechanism(s)
Heavy Metals MoS₄²⁻-intercalated MgAl-LDH~500 mg/g (Hg²⁺), ~450 mg/g (Ag⁺)Chemisorption (M-S bonding). acs.org
L-cysteine intercalated MgAl-LDHEfficient removal of Cu²⁺, Pb²⁺, Cd²⁺Complexation, precipitation, isomorphous replacement. nih.gov
Oxyanions MgFe-MMO (from LDH)40 mg/g (Selenite)Ion exchange, surface adsorption. nih.gov
Mg/Al LDH-modified cellulose gelMarkedly improved Cr(VI) removalMonolayer chemical adsorption. nih.gov
Dyes MgCoAl-CO₃-LDH367.93 mg/g (RB19 dye)Electrostatic attraction, physisorption, chemical bonding. nih.gov
Aluminum Hydroxide Sludge31.80 mg/g (Reactive Blue 4)Adsorption.
TiO₂/LDH Composite1450–1459 mg/g (Methyl Orange)Enhanced surface adsorption. acs.org

Atmospheric Chemistry and Radical Formation (e.g., Hydroxyl Radicals)

The hydroxide ion (OH⁻) is distinct from the highly reactive hydroxyl radical (•OH), a neutral species that plays a pivotal role in atmospheric chemistry. The hydroxyl radical is often referred to as the "detergent of the atmosphere" because of its central role in the removal of pollutants and many greenhouse gases. wikipedia.orgharvard.edu Its formation is a key step in the self-cleansing mechanism of the troposphere.

The primary pathway for the formation of hydroxyl radicals in the troposphere begins with the photolysis of ozone (O₃) by solar ultraviolet radiation. This process yields an oxygen atom in an excited state (O¹D), which then reacts with water vapor (H₂O) to produce two hydroxyl radicals. harvard.eduipcc.chozcon.co.uk Other significant sources include the photolysis of nitrous acid (HONO) and hydrogen peroxide (H₂O₂). harvard.eduipcc.ch

Once formed, these radicals are extremely reactive and short-lived, with an atmospheric lifetime of less than a second. wikipedia.orgradical-air.eu This high reactivity allows them to initiate the oxidation of a vast array of atmospheric trace gases, including pollutants and greenhouse gases like methane (CH₄) and carbon monoxide (CO). ipcc.chradical-air.eu For instance, the reaction with a volatile organic compound (VOC) typically starts with the abstraction of a hydrogen atom, forming water and an alkyl radical, which then participates in further reactions. wikipedia.org

The global average concentration of hydroxyl radicals is estimated to be around 1 x 10⁶ molecules per cubic centimeter. copernicus.org However, concentrations can vary significantly based on factors like time of day, season, latitude, and the presence of pollutants, with peak concentrations occurring around mid-day when solar radiation is most intense. harvard.eduradical-air.eu

Table 1: Key Reactions and Characteristics of Atmospheric Hydroxyl Radicals
ParameterDescriptionSource(s)
Primary Formation Reaction O₃ + hv (λ < 310 nm) → O₂ + O(¹D); O(¹D) + H₂O → 2•OH harvard.eduipcc.ch
Other Formation Pathways Photolysis of HONO, H₂O₂, and peroxy-methane (CH₃OOH) harvard.eduipcc.ch
Average Atmospheric Lifetime Less than one second wikipedia.orgradical-air.eu
Global Mean Concentration Approximately 1 x 10⁶ molecules cm⁻³ copernicus.org
Primary Role Atmospheric oxidant; initiates the removal of pollutants and greenhouse gases wikipedia.orgipcc.ch
Key Reactants Carbon monoxide (CO), Methane (CH₄), Volatile Organic Compounds (VOCs), Nitrogen Dioxide (NO₂), Sulfur Dioxide (SO₂) radical-air.eu

pH Regulation and Acid Neutralization in Aquatic and Soil Systems

Hydroxide compounds are fundamental in environmental management for pH regulation and the neutralization of acidic conditions in aquatic and soil systems. The release of acidic effluents from industrial processes and acid mine drainage can significantly lower the pH of water bodies and soil, leading to detrimental effects on ecosystems. Hydroxide-containing substances, such as sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)₂), and magnesium hydroxide (Mg(OH)₂), are commonly used as neutralizing agents.

The neutralization process involves the reaction of hydroxide ions (OH⁻) with excess hydrogen ions (H⁺) in the acidic medium to form water, thereby raising the pH. For example, the neutralization of hydrochloric acid (HCl) with sodium hydroxide results in the formation of sodium chloride and water.

A critical application is in the treatment of industrial wastewater. Many industries must neutralize acidic waste streams before discharge to comply with environmental regulations. nih.gov The choice of hydroxide depends on factors like cost, safety, and the specific chemical composition of the wastewater. While sodium hydroxide and calcium hydroxide are effective, magnesium hydroxide is often considered a safer and more cost-effective alternative in some applications. ierwater.com It is less corrosive and has a lower heat of reaction. ierwater.com

In the context of acid mine drainage, which is characterized by low pH and high concentrations of dissolved heavy metals, hydroxide addition not only neutralizes the acidity but also facilitates the removal of toxic metals. As the pH increases, the solubility of many metal ions decreases, causing them to precipitate out of solution as metal hydroxides. nih.goviwaponline.com

Table 2: Comparison of Hydroxide Compounds for Acid Neutralization
Hydroxide CompoundChemical FormulaKey CharacteristicsCommon ApplicationsSource(s)
Sodium Hydroxide NaOHStrong base, highly soluble, very reactive.Industrial wastewater treatment, chemical manufacturing. iwaponline.comd-nb.info
Calcium Hydroxide Ca(OH)₂Cost-effective, commonly used (as lime).Acid mine drainage, industrial effluent treatment. d-nb.infoshahroodut.ac.ir
Magnesium Hydroxide Mg(OH)₂Weaker base than NaOH, low solubility, safer to handle.Wastewater treatment, antacid formulations. ierwater.comquora.com

Carbon Dioxide Capture, Storage, and Conversion Strategies

Hydroxide-based systems are at the forefront of research into carbon dioxide (CO₂) capture and utilization technologies, which are crucial for mitigating climate change. Aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as alkaline earth metal hydroxides like calcium hydroxide (Ca(OH)₂), are effective at capturing CO₂ from flue gas streams and directly from the atmosphere.

The capture process relies on the acid-base reaction between the alkaline hydroxide solution and the acidic CO₂ gas. For instance, CO₂ reacts with NaOH to form sodium carbonate (Na₂CO₃) and subsequently sodium bicarbonate (NaHCO₃). nih.gov Sodium hydroxide has a theoretical CO₂ absorption capacity of approximately 1.11 tons of CO₂ per ton of NaOH. researchgate.net Similarly, calcium hydroxide reacts with CO₂ to form insoluble calcium carbonate (CaCO₃), effectively removing the gas from a stream. semanticscholar.org Research has shown that a Ca(OH)₂-saturated aqueous solution can have a CO₂ absorption capacity of 3.05 grams of CO₂ per gram of Ca(OH)₂ per liter of solution. acs.org

Beyond capture, there is significant interest in the conversion of the captured CO₂ into value-added chemicals. One promising route is the hydrogenation of captured carbonate or bicarbonate species to produce methanol (CH₃OH). nih.govacs.org Studies have demonstrated integrated systems where CO₂ is first captured by an alkali hydroxide solution and then, in the same pot, catalytically hydrogenated to methanol at relatively mild temperatures (100-140 °C). nih.govresearchgate.net This approach is considered a potential improvement over traditional amine-based capture systems due to the high capture efficiency and stability of hydroxide bases. nih.govresearchgate.net

Table 3: Performance of Hydroxide-Based CO₂ Capture and Conversion Systems
Hydroxide SystemCapture Product(s)Conversion ProductKey Research FindingSource(s)
Sodium Hydroxide (NaOH) Sodium Carbonate, Sodium BicarbonateNot specified in these studiesThe reaction rate is strongly dependent on NaOH concentration. nih.gov
Calcium Hydroxide (Ca(OH)₂) (saturated solution) Calcium CarbonateNot specified in these studiesDemonstrated a high absorption rate and a capacity of 3.05 g CO₂ / g Ca(OH)₂ per L. acs.org
Alkali Hydroxides (e.g., KOH, NaOH) Bicarbonate and Formate SaltsMethanol (CH₃OH)Integrated capture from air and conversion to methanol demonstrated with Ru-PNP catalysts. nih.govacs.org

Green Synthesis and Sustainable Chemical Processes utilizing Hydroxides

Hydroxides are integral to the advancement of green chemistry and sustainable industrial processes, serving as catalysts, precursors, and reagents in environmentally benign synthesis methods. A key area of research is the use of Layered Double Hydroxides (LDHs) as catalysts and catalyst supports. researchgate.netproquest.com LDHs offer tunable acid-base properties and can be designed to catalyze a variety of reactions, such as transesterification and oxidation, under milder conditions, thus reducing energy consumption and waste. proquest.comalliedacademies.org

The synthesis of hydroxide materials themselves is also a focus of green chemistry research. Traditional methods for producing nanomaterials can be energy-intensive and use hazardous solvents. In contrast, green synthesis routes aim to be more sustainable. For example, solvent-free, mechanochemical methods have been developed for the one-step synthesis of LDHs, which simplifies the procedure, reduces waste, and saves water. proquest.com

Furthermore, hydroxides are used as precursors in the green synthesis of metal and metal oxide nanoparticles. These methods often utilize plant extracts or other biological materials as reducing and capping agents, avoiding the need for toxic chemicals. The hydroxide precursor is typically precipitated and then converted to the desired nanoparticle form.

Sustainable catalysts are also being developed for crucial industrial processes like the production of ammonia and hydrogen peroxide. transpublika.com By enabling these reactions to occur under less energy-intensive conditions, hydroxide-containing catalysts can significantly reduce the environmental footprint of these large-scale chemical manufacturing processes. alliedacademies.orgtranspublika.com

Table 4: Examples of Green Chemistry Applications Involving Hydroxides
Application AreaRole of HydroxideSpecific ExampleSustainability BenefitSource(s)
Catalysis Catalyst/Catalyst SupportLayered Double Hydroxides (LDHs) in oxidation and condensation reactions.Milder reaction conditions, recyclability of catalyst, reduced waste. researchgate.netproquest.com
Material Synthesis Precursor/ProductSolvent-free, mechanochemical synthesis of LDHs.Reduced use of water and solvents, simplified procedure. proquest.com
Chemical Production CatalystCatalytic processes for ammonia and hydrogen peroxide production.Reduced energy consumption compared to traditional methods. transpublika.com

Advanced Materials Science and Engineering with Hydroxide Components

Development of Layered Double Hydroxide (LDH) Based Functional Materials

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of two-dimensional anionic clays that have garnered significant attention in materials science. nih.govnih.gov Their unique structure consists of positively charged brucite-like layers of mixed metal hydroxides, with an interlayer region containing charge-compensating anions and water molecules. This structure allows for a high degree of tunability, as the metal cations in the layers and the anions in the interlayer can be varied, leading to a wide range of functional materials. nih.govresearchgate.net

A primary application of LDHs is in the biomedical field, particularly for drug delivery. nih.govnih.gov The ability to intercalate anionic drug molecules into the interlayer space allows for controlled and pH-responsive release, as LDHs are soluble in acidic environments like those found in tumor tissues or endosomes. nih.gov For example, the anticancer drug doxorubicin has been loaded onto LDHs with a loading rate of 26.4%. nih.gov

LDHs also serve as highly effective catalysts and catalyst supports. researchgate.netsemanticscholar.org The uniform distribution of different metal cations within the hydroxide layers creates active sites for various catalytic reactions. researchgate.net After thermal treatment, LDHs transform into finely dispersed mixed metal oxides with high surface areas, which are also excellent catalysts. researchgate.net Their applications in catalysis are broad, ranging from environmental remediation to the synthesis of fine chemicals. researchgate.netsemanticscholar.org

The synthesis of LDH-based materials is typically achieved through methods like co-precipitation, where a solution of metal salts is treated with an alkaline solution to precipitate the layered hydroxide structure. researchgate.netnih.gov

Table 5: Applications of Layered Double Hydroxide (LDH) Based Materials
Application FieldFunction of LDHSpecific ExamplePerformance MetricSource(s)
Biomedicine Drug Delivery VehicleIntercalation of Doxorubicin26.4% drug loading rate nih.gov
Catalysis Heterogeneous CatalystOxidation of formaldehydeComplete removal at 70°C proquest.com
Environmental Adsorbent/PhotocatalystDegradation of 4-nitrophenolEnhanced performance compared to ZnO proquest.com
Energy ElectrocatalystOxygen Evolution Reaction (OER)High activity and stability in basic conditions researchgate.net

Fabrication and Application of Nanostructured Metal Hydroxides and Composites

Nanostructured metal hydroxides and their composites are a class of advanced materials with significant potential in various technological fields, particularly in energy storage and catalysis. By controlling the synthesis of these materials at the nanoscale, it is possible to create unique morphologies such as nanoboxes, nanowires, and nanosheets, which offer high surface areas and enhanced performance characteristics. usn.no

A prominent application for nanostructured metal hydroxides is in supercapacitors, which are energy storage devices that can be charged and discharged much faster than batteries. nih.govrsc.org Metal hydroxides like nickel hydroxide (Ni(OH)₂) and cobalt hydroxide (Co(OH)₂) are pseudocapacitive materials, meaning they store charge through fast and reversible faradaic reactions at their surface. usn.no These materials exhibit much higher specific capacitance compared to carbon-based electric double-layer capacitors. usn.no For instance, hollow cobalt oxide (Co₃O₄) nanoboxes, derived from a hydroxide precursor, have shown a large specific capacitance of 1832.7 F/g at a current density of 1 A/g. usn.no

The performance of these materials can be further enhanced by creating composites. Combining metal hydroxides with conductive materials like carbon nanotubes or graphene can improve electrical conductivity and provide a robust scaffold, leading to better rate capability and cycling stability. nih.gov Binary metal hydroxides, such as Ni-Co hydroxides, often exhibit synergistic effects, resulting in superior electrochemical performance compared to their single-component counterparts. usn.no

The fabrication of these nanostructures is typically achieved through wet chemical methods like hydrothermal synthesis, solvothermal processes, and chemical precipitation. rsc.org These methods allow for control over the size, shape, and crystallinity of the resulting nanoparticles.

Table 6: Performance of Nanostructured Metal Hydroxides in Supercapacitors
MaterialMorphologyApplicationKey Performance MetricSource(s)
Cobalt Oxide (Co₃O₄) Hollow NanoboxesSupercapacitor ElectrodeSpecific Capacitance: 1832.7 F/g at 1 A/g usn.no
Nickel Hydroxide (Ni(OH)₂) NanostructuresSupercapacitor ElectrodeHigh theoretical specific capacitance usn.no
Cobalt Hydroxide (Co(OH)₂) NanostructuresSupercapacitor ElectrodeHigh theoretical specific capacitance usn.no
Ni-Co Binary Hydroxide NanostructuresSupercapacitor ElectrodeOutperforms single hydroxides due to synergistic effects usn.no

Intercalation Chemistry and Host-Guest Interactions in Layered Hydroxides

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of two-dimensional lamellar materials. nih.gov Their structure consists of positively charged brucite-like layers, which are composed of divalent and trivalent metal hydroxides. nih.govresearchgate.net To maintain charge neutrality, the interlayer regions accommodate various anions and water molecules. nih.gov The general chemical formula for LDHs is typically represented as [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. nih.gov

The versatility of LDHs lies in their ability to host a wide range of guest anions through a process called intercalation. This process involves the insertion of guest molecules or ions into the interlayer space of the host LDH material. The host-guest interactions are primarily governed by electrostatic forces between the positively charged hydroxide layers and the negatively charged guest anions, as well as hydrogen bonding involving the hydroxyl groups of the layers, interlayer water molecules, and the guest anions. mdpi.com

The choice of metal cations and their ratio in the hydroxide layers, as well as the nature of the intercalated anion, significantly influences the properties of the resulting material. nih.gov Common divalent cations used in the synthesis of LDHs include Mg²⁺, Zn²⁺, Ni²⁺, and Co²⁺, while Al³⁺, Fe³⁺, and Cr³⁺ are frequently used trivalent cations. nih.gov A wide array of anions can be intercalated, ranging from simple inorganic ions like CO₃²⁻, Cl⁻, and NO₃⁻ to larger organic molecules, including drugs and biomolecules. nih.govacs.org

The orientation and arrangement of the intercalated guest molecules within the interlayer gallery are dictated by several factors, including the layer charge density and the amount of interlayer water. nih.gov For instance, a higher layer charge density can favor a more vertical orientation of guest anions to maximize packing efficiency. nih.gov

The synthesis of LDHs for intercalation can be achieved through various methods, with co-precipitation being the most common. mit.edu This method involves the simultaneous precipitation of the divalent and trivalent metal salts in an alkaline solution. Another important method is ion exchange, where the existing interlayer anions in a pre-synthesized LDH are replaced by other desired anions. mit.edufrontiersin.org

The ability to tailor the composition of both the hydroxide layers and the intercalated guest species makes LDHs highly attractive for a multitude of applications. They are extensively studied as ion-exchange materials, catalysts, sorbents, and in drug delivery systems. nih.govnih.gov

Table 1: Examples of Intercalated Anions in Layered Double hydroxides

Guest Anion Host LDH Composition Synthesis Method Application
Carbonate (CO₃²⁻) Mg₆Al₂(OH)₁₆ Co-precipitation Catalyst support
Nitrate (NO₃⁻) Mg₄Al₂(OH)₁₂ Ion Exchange Adsorbent
Ibuprofen Mg₃Al(OH)₈ Co-precipitation Controlled drug release acs.org
Terephthalate LiAl₂(OH)₆ Ion Exchange Shape-selective intercalation nih.gov

Hydroxide-Derived Materials for Energy Conversion and Storage Applications

Hydroxide-based materials, particularly layered double hydroxides (LDHs) and their derivatives, have emerged as promising candidates for various energy conversion and storage applications due to their unique structural and electrochemical properties. nih.govwikipedia.org These materials are being extensively investigated as electrodes for supercapacitors and batteries, as well as electrocatalysts for reactions like the oxygen evolution reaction (OER). researchgate.netrug.nl

In the realm of supercapacitors , LDHs are valued for their high theoretical specific capacitance, which arises from the reversible faradaic reactions of the metal cations in the hydroxide layers. nih.govfrontiersin.org The layered structure with tunable interlayer spacing facilitates rapid ion transport, a crucial factor for high power density. nih.gov Nickel-cobalt (Ni-Co) and nickel-iron (Ni-Fe) based LDHs are particularly well-studied for this application, often in composite form with carbon-based materials to enhance electrical conductivity and cycling stability. wikipedia.orgrug.nl

For batteries , LDHs are being explored as cathode materials, especially in aqueous zinc-ion batteries (AZIBs). nih.gov For example, a trinary LDH containing nickel, manganese, and iron (Ni₃Mn₀.₇Fe₀.₃-LDH) has shown potential as a high-capacity cathode material for AZIBs. nih.gov The layered structure can accommodate the intercalation and deintercalation of charge-carrying ions. Co₀.₈Al₀.₂-LDH nanosheets have also been demonstrated as a powerful cathode for Co-Zn batteries, exhibiting high capacity and robust rate capability. acs.org

As electrocatalysts , transition metal-containing LDHs, especially NiFe-LDH, are highly regarded for the oxygen evolution reaction (OER) , a key process in water splitting for hydrogen production. researchgate.netresearchgate.net The layered structure provides a high surface area with abundant active sites. The electronic structure of the metal cations can be tuned by varying the composition (e.g., the Ni:Fe ratio) to optimize the binding energies of OER intermediates, thereby enhancing catalytic activity. researchgate.netnih.gov The incorporation of a third metal cation into a bimetallic LDH can further modulate the electronic structure and improve OER performance. nih.gov

Furthermore, metal-organic frameworks (MOFs) can serve as templates or precursors to synthesize LDH-based materials with well-defined porous structures, which can be advantageous for energy storage applications. researchgate.netacs.org Additionally, metal hydroxide-organic framework (MHOF) membranes have shown promise in osmotic energy conversion. nih.gov

Table 2: Performance of Hydroxide-Derived Materials in Energy Applications

Material Application Key Performance Metric
Ni-Fe LDHs/rGO/NF Supercapacitor Specific capacitance of 1462.5 F/g at 5 A/g wikipedia.org
Ni₃Mn₀.₇Fe₀.₃-LDH Aqueous Zinc-Ion Battery Reversible capacity up to 328 mAh g⁻¹ nih.gov
Co₀.₈Al₀.₂-LDH Co-Zn Battery Capacity of 318 mAh g⁻¹ acs.org
Ni₀.₆₂Fe₀.₃₈-LDH OER Electrocatalyst Potential of 1.45 V (vs RHE) at 100 mA cm⁻² researchgate.net

Interactions of Hydroxides with Biological Systems at the Molecular Level

Biochemical Interactions and Enzyme Catalysis Mechanisms

The hydroxide ion (OH⁻), though a simple diatomic species, plays a crucial role in a variety of biochemical reactions and is a key participant in several enzyme catalytic mechanisms. nih.gov Its functions range from acting as a potent nucleophile to participating in acid-base catalysis within the intricate environment of an enzyme's active site. nih.govnih.gov

One of the fundamental roles of hydroxide in biochemical systems is its involvement in hydrolytic reactions . Many enzymes, known as hydrolases, catalyze the cleavage of chemical bonds by the addition of water. In some of these reactions, a water molecule is activated by a general base within the enzyme's active site, leading to the formation of a hydroxide ion, which then acts as the nucleophile. nih.gov

In the context of enzyme catalysis , the involvement of hydroxide can be categorized under acid-base catalysis. nih.gov This can be further divided into:

Specific base catalysis , where the reaction rate is dependent on the concentration of hydroxide ions in the solution. nih.gov

General base catalysis , where a proton is abstracted by a base other than the hydroxide ion, often an amino acid residue in the enzyme's active site, to generate a nucleophile. nih.gov

A classic example of the involvement of hydroxide-like species is found in the catalytic triad of serine proteases, such as chymotrypsin. mdpi.com This triad consists of three amino acid residues—serine, histidine, and aspartate—that work in concert. The histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity. This allows the serine to attack the carbonyl carbon of the peptide bond in the substrate. mdpi.com

Metalloenzymes frequently utilize a metal ion in their active site to activate a water molecule, effectively generating a metal-bound hydroxide ion. nih.gov This coordinated hydroxide is a potent nucleophile and is often involved in the catalytic mechanism. For example, carbonic anhydrase, a zinc-containing enzyme, catalyzes the rapid interconversion of carbon dioxide and bicarbonate. The zinc ion in the active site binds to a water molecule, lowering its pKa and facilitating its deprotonation to form a zinc-bound hydroxide ion. This hydroxide then attacks the carbon dioxide substrate. nih.govnih.gov

The hydroxide ion's high reactivity makes it a powerful catalyst, but its concentration must be carefully controlled within biological systems to prevent unwanted side reactions. Enzymes achieve this control by precisely positioning the necessary catalytic groups within their active sites, ensuring that the hydroxide ion is generated only when and where it is needed for the specific reaction. acs.org

Hydroxide-Biomolecule Interfacial Chemistry

The interaction of hydroxide ions with biomolecules at interfaces is a critical aspect of biointerfacial chemistry, influencing the structure and function of proteins and nucleic acids, as well as the biocompatibility of materials. These interactions are governed by a combination of electrostatic forces, hydrogen bonding, and the hydrophobic effect. researchgate.netresearchgate.net

At the protein-water interface , the surface of a protein is decorated with various functional groups, including charged and polar residues, that interact with the surrounding water molecules and ions. researchgate.net The presence of hydroxide ions, particularly at alkaline pH, can lead to a number of chemical modifications of proteins. These include the hydrolysis of peptide bonds, elimination reactions involving the side chains of certain amino acids (such as cysteine and serine), and the racemization of amino acid residues. nih.gov The rates of these reactions are influenced by factors such as pH, temperature, and the specific protein structure. nih.gov

The surface chemistry of biomaterials plays a pivotal role in their interaction with biological systems. The presence of hydroxyl (-OH) groups on the surface of an implant material can significantly affect protein adsorption and subsequent cellular responses. nih.gov A hydroxylated surface can influence the conformation of adsorbed proteins, which in turn dictates the nature of the cellular response. mdpi.com For instance, the density of surface hydroxyl groups on titanium implants has been shown to enhance the affinity for certain protein domains, which can promote osteogenic signaling. mdpi.com

The bio-nano interface , where nanomaterials interact with biological systems, is another area where hydroxide interactions are important. The surface of many nanoparticles in an aqueous environment becomes hydroxylated. rsc.org These surface hydroxyl groups can interact with proteins, leading to the formation of a "protein corona" that can alter the biological identity and fate of the nanoparticle. frontiersin.org The interactions at this interface are complex and can involve electrostatic interactions, hydrogen bonding, and redox reactions. nih.gov

Interestingly, molecular dynamics simulations have suggested a spontaneous physical adsorption of hydroxide ions at the interface between water and a hydrophobic surface. nih.govresearchgate.net This is attributed to the preferential orientation of water molecules at the interface, which creates an electrical potential gradient that favorably interacts with the dipole moment of the hydroxide ion. nih.govresearchgate.net This phenomenon may have implications for the interaction of hydroxide with hydrophobic regions of biomolecules.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Aluminum Al
Aluminum sulfate Al₂(SO₄)₃
Benzoate C₇H₅O₂⁻
Bicarbonate HCO₃⁻
Bromoethane C₂H₅Br
Calcium Ca
Calcium carbonate CaCO₃
Calcium chloride CaCl₂
Calcium hydroxide Ca(OH)₂
Calcium oxide CaO
Calcium sulphate CaSO₄
Carbonate CO₃²⁻
Carbon dioxide CO₂
Chloride Cl⁻
Chlorapatite Ca₅(PO₄)₃Cl
Chlorine Cl
Chromium Cr
Cobalt Co
Copper Cu
Copper(II) hydroxide Cu(OH)₂
Copper(II) sulfate CuSO₄
Cysteine C₃H₇NO₂S
Ethanol C₂H₅OH
Fluorapatite Ca₅(PO₄)₃F
Fluoride F⁻
Hydrochloric acid HCl
Hydrogen H₂
Hydroxide OH⁻
Hydroxyapatite Ca₅(PO₄)₃(OH)
Ibuprofen C₁₃H₁₈O₂
Iron Fe
Iron(II) hydroxide Fe(OH)₂
Iron(II) sulfate FeSO₄
Iron(III) hydroxide Fe(OH)₃
Iron(III) nitrate Fe(NO₃)₃
Lithium Li
Magnesium Mg
Magnesium chloride MgCl₂
Magnesium hydroxide Mg(OH)₂
Manganese Mn
Methionine C₅H₁₁NO₂S
Nickel Ni
Nitrate NO₃⁻
Nitric acid HNO₃
Paracetamol C₈H₉NO₂
Phenolphthalein C₂₀H₁₄O₄
Phosphorus P
Potassium chloride KCl
Serine C₃H₇NO₃
Sodium Na
Sodium aluminate NaAlO₂
Sodium carbonate Na₂CO₃
Sodium chloride NaCl
Sodium hydrogen carbonate NaHCO₃
Sodium hydroxide NaOH
Sodium sulphate Na₂SO₄
Sodium zincate Na₂ZnO₂
Sulphur S
Sulphuric acid H₂SO₄
Terephthalate C₈H₄O₄²⁻
Threonine C₄H₉NO₃
Titanium Ti
Tyrosine C₉H₁₁NO₃
Urea CH₄N₂O
Water H₂O
Zinc Zn

Q & A

Q. How can I systematically design experiments to study the effects of hydroxide concentration in chemical reactions?

Methodological Answer:

  • Use factorial experimental designs (e.g., Central Composite Face-Centered design) to vary hydroxide concentration alongside other factors (temperature, reactant ratios). For example, in pulp bleaching studies, sodium hydroxide charge was tested at three levels (0.9%, 1.8%, 2.7%) with temperature (70–110°C) and fiber/fines ratios .
  • Data Analysis: Apply multiple linear regression (MLR) to model responses (e.g., brightness, peroxide consumption) and identify significant interactions. Prioritize factor levels that maximize target outcomes (e.g., brightness in pulp processing) .

Example Table:

FactorLow LevelMedium LevelHigh Level
NaOH Charge (%)0.91.82.7
Temperature (°C)7090110
Fiber/Fines Ratio25/7551/4972/28

Q. What methods are reliable for characterizing hydroxide purity and stability in synthesized compounds?

Methodological Answer:

  • Titration: Use acid-base titration to quantify hydroxide content (e.g., back-titration with HCl in the Kjeldahl method for nitrogen analysis) .
  • Spectroscopy: Employ FTIR or Raman spectroscopy to confirm hydroxide bonding (e.g., O-H stretching at 3200–3600 cm⁻¹).
  • ICP-MS: Detect trace metal impurities (e.g., Fe, Al) in hydroxide reagents, which can interfere with catalytic properties .

Advanced Research Questions

Q. How do contradictions arise in reported catalytic roles of hydroxide ions, and how can they be resolved?

Methodological Answer:

  • Case Study: In spectrophotometric quantification of diltiazem, higher NaOH concentrations increased absorbance in Reaction B but decreased it in Reaction A due to competing hydrolysis pathways .
  • Resolution Strategy:

Perform screening designs (e.g., 24–1 factorial) to isolate confounding variables (e.g., solvent, temperature).

Validate mechanisms using isotopic labeling (e.g., D₂O to track hydroxide participation in proton transfer) .

Example Table:

Reaction TypeNaOH Effect on AbsorbanceKey Interfering Factor
ADecreaseHydroxylamine
BIncreaseFerric reagent

Q. What advanced techniques optimize hydroxide-mediated processes like photocatalytic water splitting?

Methodological Answer:

  • Material Design: Use d⁰/d¹⁰ metal oxides (e.g., SrTiO₃) where hydroxide layers stabilize intermediates during H₂/O₂ evolution .
  • Operando Analysis: Monitor hydroxide adsorption/desorption on catalyst surfaces via in situ XPS or electrochemical impedance spectroscopy.
  • Challenge: Hydroxide accumulation can block active sites; mitigate this by tuning pH dynamically or using flow reactors .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal NaOH concentrations for cellulose dissolution?

Methodological Answer:

  • Root Causes:
  • Purity Variability: Commercial NaOH often contains carbonate impurities (≤1% Na₂CO₃), altering dissolution kinetics .
  • Temperature Dependence: Dissolution efficiency peaks at 4–8°C for cellulose-NaOH-water systems, but many studies use ambient conditions .
    • Mitigation:

Pre-treat NaOH with barium hydroxide to remove carbonates.

Standardize experimental protocols (e.g., cooling methods) across labs .

Methodological Resources

  • Software: MODDE 5.0 (Umetrics AB) for DOE and MLR modeling .
  • Validation: Replicate key experiments with independent hydroxide batches to confirm reproducibility .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.